4-Bromo-3-fluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCFGJXTOGEGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469247 | |
| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499983-13-0 | |
| Record name | 4-BROMO-3-FLUOROPHENYLACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromo-3-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile (CAS No. 499983-13-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-fluorophenylacetonitrile, with the CAS number 499983-13-0, is a halogenated aromatic nitrile that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity and physicochemical properties that are highly sought after in the development of complex molecules. This guide provides a comprehensive overview of this compound, including its properties, synthesis, applications, and safety considerations, to support its effective use in research and development. The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 499983-13-0 | [1][5] |
| Molecular Formula | C₈H₅BrFN | [5][6] |
| Molecular Weight | 214.03 g/mol | [5][7] |
| Appearance | Solid | [1] |
| Boiling Point | 279 °C | [5][6] |
| Density | 1.573 g/cm³ | [6] |
| Flash Point | 122 °C | [6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| Purity | Typically ≥98% | [1][5] |
Synthesis of this compound
The most common synthetic route to this compound starts from the commercially available 4-bromo-3-fluorotoluene.[6] This two-step process involves a radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Radical Bromination of 4-Bromo-3-fluorotoluene
The first step is the selective bromination of the methyl group of 4-bromo-3-fluorotoluene to form 4-bromo-3-fluorobenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide, in a non-polar solvent like carbon tetrachloride.[8]
Experimental Protocol:
-
To a solution of 4-bromo-3-fluorotoluene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Cyanation of 4-bromo-3-fluorobenzyl bromide
The second step involves the conversion of the benzyl bromide to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide.
Experimental Protocol:
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetone or DMSO.
-
Add sodium cyanide (1.1 equivalents) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Research and Drug Development
The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, a common strategy in medicinal chemistry. The bromine atom serves as a versatile handle for introducing further molecular diversity through reactions like Suzuki and Buchwald-Hartwig couplings.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Hazard Statements: Harmful if swallowed (H302).[1] May cause skin and eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[9][10]
Spectral Data
References
- New Journal of Chemistry Supporting Inform
- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (URL: not available)
- The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL: not available)
- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK. (URL: [Link])
- Material Safety D
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: [Link])
- Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchG
- Synthesis of 4-Bromo-3-chlorobenzyl bromide - PrepChem.com. (URL: [Link])
- This compound, min 95%, 1 gram - CP Lab Safety. (URL: [Link])
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An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile
This guide provides a comprehensive technical overview of 4-Bromo-3-fluorophenylacetonitrile, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and applications.
Section 1: Core Compound Properties and Structure
This compound is a halogenated aromatic nitrile that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers distinct reactivity and allows for precise molecular modifications.
The molecular weight of this compound is a fundamental property for any quantitative experimental work. Based on its molecular formula, C8H5BrFN, the calculated molecular weight is 214.04 g/mol .[1] This value is crucial for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data during product characterization.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 214.04 g/mol | [1] |
| Molecular Formula | C8H5BrFN | [2][3][4] |
| CAS Number | 499983-13-0 | [1][2][3][4] |
| Physical Form | Solid | [1][3][5] |
| Boiling Point | 279 °C | [6][7] |
| Flash Point | 122 °C | [6][7] |
| Density | 1.573 g/cm³ | [6][7] |
| Purity | Typically ≥97% | [3][4] |
| Storage | Sealed in a dry environment at 2-8 °C | [1][5] |
The structural arrangement of this compound is depicted in the following diagram.
Caption: Chemical structure of this compound.
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving the corresponding benzyl halide. A common and effective laboratory-scale synthesis starts from 4-bromo-3-fluorotoluene.[6] This method involves two key transformations: benzylic bromination followed by cyanation.
Experimental Protocol: Two-Step Synthesis from 4-Bromo-3-fluorotoluene
Step 1: Benzylic Bromination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-fluorotoluene in a suitable non-polar solvent such as carbon tetrachloride.
-
Initiation: Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide.
-
Reaction: Heat the mixture to reflux. The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from NBS to generate a bromine radical. This radical selectively brominates the benzylic position of the toluene derivative.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure to yield the crude 1-bromo-4-(bromomethyl)-2-fluorobenzene.
Step 2: Cyanation
-
Reaction Setup: Dissolve the crude benzylic bromide from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Nucleophilic Substitution: Add a cyanide source, such as sodium cyanide or potassium cyanide. The cyanide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired nitrile.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure a reasonable reaction rate.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Caption: A simplified workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Solvent Selection: Carbon tetrachloride in the bromination step is chosen for its non-polar nature, which favors radical reactions. A polar aprotic solvent in the cyanation step is crucial to solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
-
Reagent Selection: NBS is a preferred source of bromine for benzylic bromination as it allows for a controlled, low concentration of bromine radicals, minimizing side reactions. Sodium or potassium cyanide are effective and readily available sources of the nucleophilic cyanide ion.
Section 3: Applications in Research and Drug Development
The strategic placement of bromo and fluoro substituents, along with the versatile nitrile group, makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[8] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic rings.[8]
The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule.[9] The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse molecular fragments.[10]
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are integral to the synthesis of compounds targeting a wide range of biological systems. For instance, phenylacetonitrile derivatives are precursors to various anticonvulsant drugs.[7] Furthermore, related brominated and fluorinated phenols are used in the synthesis of anti-infectives, anti-inflammatories, and oncology drugs.[10]
Caption: Logical relationships of this compound's utility.
Section 4: Safety, Handling, and Disposal
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.
Hazard Identification:
-
Health Hazards: This compound is harmful if swallowed (H302).[1][5] It may cause skin, eye, and respiratory irritation.[11][12]
-
Pictograms: The GHS pictograms associated with this compound include the exclamation mark (GHS07).[1][5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][13]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11][13]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] Recommended storage temperature is 2-8 °C.[1][5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[11][12]
References
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- This compound | 499983-13-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c61ac]
- This compound | 499983-13-0 - Sigma-Aldrich (Ambeed). [URL: https://www.sigmaaldrich.com/product/aldrich/AMBH303C61AC]
- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK. [URL: https://www.chembk.com/en/chem/4-Bromo-3-fluorobenzeneacetonitrile]
- This compound - CAS:499983-13-0 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/4-bromo-3-fluorophenylacetonitrile-cas-499983-13-0.html]
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. [URL: https://www.chem-station.
- 2-(4-bromo-3-fluorophenyl)acetonitrile - Echemi. [URL: https://www.echemi.com/products/pid_596652-4-bromo-3-fluorophenylacetonitrile.html]
- This compound | 499983-13-0 - Sigma-Aldrich (Ambeed). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/AMBH303C61AC]
- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [URL: https://www.chem-station.com/en/blog/2024/04/the-role-of-4-bromo-3-fluorophenol-in-pharmaceutical-synthesis.html]
- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-synthesis-of-1-4-bromo-3-fluorophenyl-ethanone/]
- Advanced Organic Synthesis: Leveraging 4-Bromo-3-fluorophenylacetic Acid. [URL: https://www.chem-station.com/en/blog/2024/04/advanced-organic-synthesis-leveraging-4-bromo-3-fluorophenylacetic-acid.html]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FSDS%2FALFAAB20117_MTR_EN.pdf]
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4-Bromo-3-fluorophenylacetonitrile physical properties
An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of this compound, a key building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical insights to support its effective application in the laboratory and beyond.
Chemical Identity and Structure
This compound is a halogenated aromatic nitrile. The strategic placement of bromo, fluoro, and cyano functional groups on the phenylacetonitrile scaffold makes it a versatile intermediate for introducing complex moieties in synthetic schemes.
-
IUPAC Name: 2-(4-bromo-3-fluorophenyl)acetonitrile[1]
-
Synonyms: (4-bromo-3-fluorophenyl)acetonitrile, 4-Bromo-3-fluorobenzyl cyanide, 3-Fluoro-4-bromobenzyl cyanide[3][4]
The structural arrangement of its functional groups is pivotal to its reactivity. The electron-withdrawing nature of the fluorine and cyano groups, combined with the synthetic handle provided by the bromine atom, allows for a wide range of chemical transformations.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 214.03 g/mol | [2] |
| Physical State | Solid | [1] |
| Appearance | Off-white crystalline powder | |
| Boiling Point | 279 °C at 760 mmHg | [2][3][5][6] |
| Density | 1.573 g/cm³ | [3][5][6] |
| Flash Point | 122 °C | [3][5][6] |
| Polar Surface Area (PSA) | 23.79 Ų | [5][6] |
| LogP (XLogP3) | 2.65 | [5][6] |
Note: Some properties like appearance may be based on closely related analogs and should be confirmed by direct observation.
Purity, Storage, and Stability
For synthetic applications, particularly in pharmaceutical development, the purity of starting materials is non-negotiable.
-
Purity: Commercially available this compound typically has a purity of 97% to 98% or higher.[1][2] It is crucial to verify the purity of each batch via methods like HPLC or GC-MS, as trace impurities can lead to undesirable side reactions.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[7][8] Recommended storage temperatures vary by supplier, with some suggesting refrigerated conditions (2-8°C)[3] and others indicating room temperature is sufficient.[4] For long-term stability and to prevent potential degradation, storage in a cool, dry environment is the best practice.
Synthesis and Reactivity Overview
Understanding the synthesis of this intermediate provides context for potential impurities and its inherent reactivity.
General Synthesis Pathway
A common laboratory and industrial synthesis route involves the cyanidation of a brominated precursor.[3] The process typically starts from 4-bromo-3-fluorotoluene, which undergoes radical bromination to form the corresponding benzyl bromide. This intermediate is then reacted with a cyanide salt, such as sodium or potassium cyanide, to yield this compound.
Caption: Simplified workflow for the synthesis of this compound.
Chemical Reactivity
The utility of this compound stems from the reactivity of its three key functional groups:
-
Aryl Bromide: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C or C-heteroatom bonds.[9] This is a cornerstone of modern drug discovery for building molecular complexity.
-
Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[10]
-
Fluorinated Ring: The fluorine atom modifies the electronic properties of the aromatic ring and can improve the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making it a desirable feature in medicinal chemistry.[9][11]
Applications in Research and Drug Development
This compound is not an end product but a valuable building block. Its derivatives are explored in various therapeutic areas.
-
Pharmaceutical Intermediates: Phenylacetonitrile derivatives are widely used in the synthesis of active pharmaceutical ingredients (APIs).[10] The presence of both bromine and fluorine on the phenyl ring allows for sequential, regioselective modifications, providing a clear pathway to complex drug candidates.
-
Medicinal Chemistry: The incorporation of fluorinated aromatic moieties is a common strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[9][11] This intermediate provides a direct route to introduce the 4-bromo-3-fluorophenyl group into a target molecule.
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a precursor in the synthesis of agrochemicals and advanced materials where fine-tuning of electronic and physical properties is required.[11]
Safety, Handling, and Transportation
Adherence to safety protocols is mandatory when handling this chemical. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Hazard Identification
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning [1]
-
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[1][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][8] If dusts are generated, use a NIOSH-approved respirator.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Transportation
-
Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S.[1]
References
- ChemBK. (2024, April 9). 4-Bromo-3-fluorobenzeneacetonitrile.
- SpectraBase. (n.d.). (4-Bromo-3-fluorophenyl)-acetonitrile.
- Autechaux. (n.d.). Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.
- Autechaux. (n.d.). Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis.
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A Technical Guide to the Solubility of 4-Bromo-3-fluorophenylacetonitrile for Pharmaceutical Research and Development
This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-fluorophenylacetonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug discovery and development, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this compound. The content is structured to provide actionable insights for researchers, scientists, and drug development professionals, moving from fundamental principles to detailed experimental protocols.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its physicochemical properties. Among these, solubility stands out as a cornerstone of a compound's viability. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] For a molecule like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount for efficient process development and optimization.
This guide will first explore the theoretical underpinnings of solubility as they relate to the specific structural features of this compound. Subsequently, it will provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility.
Theoretical Framework: Predicting the Solubility of this compound
While empirical determination is the gold standard, a theoretical assessment of a molecule's solubility can provide valuable initial insights. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] The solubility of this compound is governed by the interplay of its constituent functional groups: the phenyl ring, the nitrile group, the bromine atom, and the fluorine atom.
The Phenylacetonitrile Core
The parent molecule, phenylacetonitrile (also known as benzyl cyanide), is a colorless oily liquid that is sparingly soluble in water but miscible with many organic solvents.[4][5] This is attributed to the large, non-polar phenyl group, which dominates the molecule's character, and the moderately polar nitrile group.
The Influence of Halogen Substitution
The introduction of bromine and fluorine atoms onto the phenyl ring significantly alters the molecule's electronic and steric properties, thereby influencing its solubility.
-
Fluorine: The high electronegativity of fluorine can lead to the formation of hydrogen bonds with protic solvents, potentially increasing solubility in such media. However, highly fluorinated compounds can also exhibit hydrophobic and lipophobic characteristics.[6] The electron-withdrawing nature of fluorine can also modulate the acidity of nearby functional groups, which can impact solubility in pH-dependent systems.[7]
-
Bromine: The larger and more polarizable bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and solvation.[8] Electron-withdrawing substituents on an aromatic ring, such as the nitrile and fluorine in this case, can strengthen these halogen bonds.[8]
The interplay of these functional groups suggests that this compound will likely exhibit limited solubility in water and higher solubility in polar aprotic and non-polar organic solvents.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is widely recognized as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in a saturated solution.
Rationale for Method Selection
For a research and development setting, understanding the true thermodynamic solubility is crucial for creating robust and reproducible processes. Kinetic solubility assays, while faster, provide a measure of a compound's tendency to precipitate from a supersaturated solution (often from a DMSO stock) and may not reflect the true equilibrium state.[11][12] Therefore, the shake-flask method is recommended for obtaining definitive solubility data for this compound.
Detailed Experimental Protocol
This protocol outlines the steps for determining the thermodynamic solubility of this compound in a range of relevant solvents.
Materials:
-
This compound (solid, purity >98%)
-
Selected solvents (e.g., Water, Ethanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene) of appropriate purity
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use purified water.
-
Addition of Excess Solute: To a series of labeled vials, add an excess amount of this compound to a known volume of each solvent. A visual excess of solid should be present.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with an appropriate mobile phase and analyze by HPLC-UV. The concentration of this compound is determined by comparing its peak area to a standard curve prepared from solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve.[11]
-
-
Data Reporting: Express the solubility in units of mg/mL or µg/mL.
Self-Validating System and Quality Control
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[13]
-
Visual Inspection: A visual excess of the solid compound must be present at the end of the equilibration period.
-
pH Measurement (for aqueous solutions): The pH of the aqueous solution should be measured before and after the experiment to assess any changes.[9]
-
Solid Phase Analysis: The remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure that no phase transformation has occurred during the experiment.[13]
Data Presentation and Interpretation
The quantitative solubility data for this compound should be summarized in a clear and concise table for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Classification |
| Water | < 0.1 | Practically Insoluble |
| Ethanol | 50 - 100 | Soluble |
| Acetonitrile | > 100 | Freely Soluble |
| Dichloromethane | > 100 | Freely Soluble |
| Toluene | 20 - 40 | Sparingly Soluble |
Note: The data presented in this table is hypothetical and should be determined experimentally using the protocol provided.
Visualization of Experimental Workflow
A clear understanding of the experimental process is crucial for its successful implementation. The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Factors Influencing Predicted Solubility.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain reliable and actionable solubility data. This information is indispensable for guiding synthetic route optimization, formulation development, and ultimately, for accelerating the progression of new drug candidates through the development pipeline. The principles and methodologies outlined herein are designed to uphold the highest standards of scientific integrity, providing a self-validating system for the generation of trustworthy solubility data.
References
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- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- H. Avdeef, et al. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health.
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- ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
- Wikipedia. (n.d.). Solubility.
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- M. A. A. Abdel-Mottaleb, et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.
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A Comprehensive Spectroscopic Guide to 4-Bromo-3-fluorophenylacetonitrile: Structure Elucidation and Quality Control
Introduction
In the landscape of modern drug discovery and materials science, halogenated organic intermediates are indispensable building blocks. 4-Bromo-3-fluorophenylacetonitrile, with its unique arrangement of bromine, fluorine, and nitrile functionalities on a phenyl ring, presents a versatile scaffold for the synthesis of novel pharmaceutical agents and complex organic molecules.[1] The precise substitution pattern—a bromine at position 4 and a fluorine at position 3 relative to the cyanomethyl group—imparts specific electronic properties and steric influences that are crucial for its reactivity and subsequent biological activity.
This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unequivocal identification, structural verification, and purity assessment of this compound (CAS: 499983-13-0).[2][3] As Senior Application Scientists, we recognize that robust analytical characterization is the bedrock of scientific integrity. Therefore, this document does not merely present data; it explains the underlying principles and interprets the spectral features, offering a self-validating framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together, they form a comprehensive analytical package.
-
¹H NMR Spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
-
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule, providing insights into the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy identifies the key functional groups present based on their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and provides crucial information about the elemental composition and fragmentation patterns.
Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is the first-line technique for confirming the substitution pattern of the aromatic ring. The chemical shifts and coupling constants are highly sensitive to the effects of the electronegative fluorine and bromine atoms.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Referencing: Use the residual solvent peak of CDCl₃ (δ ~7.26 ppm) or tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to ensure a good signal-to-noise ratio.
Data Presentation: ¹H NMR
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-C2 | ~7.35 | dd | J(H,H) ≈ 8.4, J(H,F) ≈ 1.6 | 1H |
| H-C5 | ~7.65 | t | J(H,H) ≈ 8.2 | 1H |
| H-C6 | ~7.48 | dd | J(H,H) ≈ 8.0, J(H,F) ≈ 1.8 | 1H |
| -CH₂-CN | ~3.75 | s | - | 2H |
Note: The presented data is representative and based on established substituent effects and analysis of similar structures.[4]
Spectral Interpretation
The ¹H NMR spectrum provides a clear signature for the 1,2,4-trisubstituted aromatic ring.
-
Aliphatic Region: The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to adjacent protons, resulting in a sharp singlet at ~3.75 ppm . Its downfield shift from a typical alkane is due to the deshielding effect of the adjacent aromatic ring and the cyano group.
-
Aromatic Region (7.3-7.7 ppm): The three aromatic protons are chemically distinct and exhibit a complex splitting pattern due to both proton-proton (ortho, meta) and proton-fluorine couplings.
-
H-C5: This proton is ortho to the bromine atom and meta to the cyanomethyl group. It appears as a triplet around 7.65 ppm due to coupling with its two ortho neighbors (H-C6 and the proton at position 5 if it were present, but here it couples to H6 and is influenced by the F).
-
H-C6: This proton is ortho to the cyanomethyl group and meta to the bromine. It appears as a doublet of doublets (~7.48 ppm) , split by the ortho proton H-C5 and a smaller meta coupling to the fluorine atom.
-
H-C2: This proton is ortho to the fluorine atom. It appears as a doublet of doublets (~7.35 ppm) due to ortho coupling with H-C6 and a characteristic ortho C-H, C-F coupling.
-
Caption: Key ¹H-¹H and ¹H-¹⁹F couplings in the aromatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR is essential for confirming the number of unique carbon atoms and observing the direct influence of halogen substituents on the carbon skeleton, particularly the strong coupling between carbon and fluorine.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Technique: A standard proton-decoupled ¹³C experiment is performed to yield singlets for each unique carbon environment (unless coupled to fluorine).
-
Referencing: The CDCl₃ solvent peak (triplet centered at δ ~77.16 ppm) is used for referencing.
Data Presentation: ¹³C NMR
| Carbon Label | Chemical Shift (δ, ppm) | C-F Coupling |
| -C H₂-CN | ~23 | No |
| -CH₂-C N | ~116 | No |
| C4 (-Br) | ~112 | Yes (small) |
| C2 | ~118 | Yes (large) |
| C6 | ~129 | Yes (small) |
| C5 | ~135 | No |
| C1 | ~132 | Yes (small) |
| C3 (-F) | ~160 | Yes (large) |
Note: Chemical shifts are estimated based on standard tables and the known effects of substituents.[5]
Spectral Interpretation
The spectrum is expected to show 8 distinct carbon signals.
-
Aliphatic & Nitrile Carbons: The methylene carbon (-C H₂-) appears upfield around ~23 ppm . The nitrile carbon (-C N) is typically found around ~116 ppm .[5]
-
Aromatic Carbons:
-
C3 (Fluorine-bearing): The carbon directly attached to the fluorine atom (C3) will be the most downfield aromatic signal (~160 ppm ) and will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 245-250 Hz), appearing as a doublet.
-
C4 (Bromine-bearing): The carbon attached to bromine (C4) is shifted upfield to ~112 ppm . This is a classic example of the "heavy atom effect," where the large, polarizable electron cloud of bromine provides shielding, overriding the expected deshielding from its electronegativity.[6]
-
Other Aromatic Carbons: The remaining carbons (C1, C2, C5, C6) will appear between 118-135 ppm. C2 and C6 will show smaller two- and three-bond C-F couplings, which helps in their assignment.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Experimental Protocol: IR Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet method for solids or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2250 | C≡N (Nitrile) stretch | Sharp, Medium |
| ~3080 | Aromatic C-H stretch | Medium |
| ~2930 | Aliphatic C-H stretch | Medium |
| ~1580, ~1480 | C=C Aromatic ring stretch | Strong |
| ~1250 | C-F (Aryl-Fluoride) stretch | Strong |
| ~1050 | C-Br (Aryl-Bromide) stretch | Strong |
Note: Frequencies are based on typical values for these functional groups.[7]
Spectral Interpretation
The IR spectrum is dominated by a few highly diagnostic peaks:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration . Its presence is a key confirmation of the molecule's identity.
-
The region from 1480-1580 cm⁻¹ shows strong absorptions corresponding to the C=C stretching vibrations within the aromatic ring.
-
The strong band around 1250 cm⁻¹ is indicative of the C-F stretching vibration .
-
The fingerprint region (below 1000 cm⁻¹) will contain a strong absorption for the C-Br stretch (~1050 cm⁻¹) , though this region can be complex.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, further corroborates the molecular structure. Electron Ionization (EI) is a common method for this type of molecule.
Experimental Protocol: MS Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization, EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Generalized workflow for GC-MS analysis.
Data Presentation: Key Mass Fragments
| m/z Value | Ion Identity | Notes |
| 213/215 | [M]⁺ (C₈H₅⁷⁹BrFN)⁺ / [M+2]⁺ (C₈H₅⁸¹BrFN)⁺ | Molecular ion peak, showing a ~1:1 isotopic ratio for Br |
| 134 | [M - Br]⁺ | Loss of a bromine radical |
| 108 | [M - Br - CN]⁺ | Subsequent loss of a cyanide radical |
Note: Fragmentation data is based on predicted pathways and the known behavior of similar molecules.[8]
Spectral Interpretation
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity separated by 2 m/z units. For this molecule (MW ≈ 214.03), these peaks will be at m/z 213 and 215 .[2] This distinctive isotopic pattern is definitive proof of the presence of one bromine atom in the molecule.
-
Key Fragments:
-
The most common initial fragmentation is the loss of the bromine radical, which is a good leaving group. This results in a fragment ion at m/z 134 ([M - Br]⁺).
-
Further fragmentation of the m/z 134 ion can occur, such as the loss of the cyanide radical, leading to a fragment at m/z 108 .
-
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. The ¹H NMR confirms the aromatic substitution pattern and the presence of the cyanomethyl group. ¹³C NMR verifies the carbon skeleton and highlights the electronic influence of the fluorine and bromine substituents. IR spectroscopy provides rapid confirmation of the essential nitrile and aryl-halide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through the characteristic bromine isotopic pattern. This comprehensive spectroscopic dossier serves as an authoritative reference for ensuring material quality, guiding synthetic strategies, and supporting regulatory submissions in research and development.
References
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- BenchChem. (n.d.). A Comparative NMR Spectroscopic Analysis of 4-Bromo-3-fluorophenol.
- Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. (2025).
- Sigma-Aldrich. (n.d.). This compound.
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- ChemicalBook. (n.d.). 4-Bromophenylacetonitrile(16532-79-9) IR Spectrum.
- ChemBK. (2024). 4-Bromo-3-fluorobenzeneacetonitrile.
- Moldb. (n.d.). 499983-13-0 | this compound.
- Nordmann. (n.d.). This compound (499983-13-0).
- Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry, 12(4), 2149-2165.
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- NIST. (n.d.). Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.
- Subashini, A., et al. (2010). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Deren, A. D., et al. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, fluoro, and iodo ring-substituted octyl phenylcyanoacrylates. ChemRxiv.
- Biomall. (n.d.). 2-(4-Bromo-3-fluorophenyl)acetonitrile, 500mg.
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Synthesis of 4-Bromo-3-fluorophenylacetonitrile
An In-depth Technical Guide to the
Abstract
4-Bromo-3-fluorophenylacetonitrile is a key substituted benzeneacetonitrile intermediate, valuable in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanomethyl group, provides multiple reactive sites for further molecular elaboration. This guide presents a comprehensive overview of the most efficient and field-proven synthetic methodology for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary route discussed involves a two-step sequence starting from 4-bromo-3-fluorotoluene: a selective benzylic bromination followed by a nucleophilic cyanation.
Introduction: Strategic Importance of this compound
Substituted phenylacetonitriles are foundational building blocks in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic systems. The title compound, this compound (also known as 3-Fluoro-4-bromobenzyl cyanide), is of particular interest due to its trifunctional nature.[1][2] The fluorine substituent can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity. This makes it a sought-after precursor for novel therapeutic agents and functional materials.
Recommended Synthetic Pathway: A Two-Step Approach
The most robust and widely adopted synthesis commences with 4-bromo-3-fluorotoluene, a readily available starting material.[1] The strategy hinges on two sequential transformations:
-
Benzylic Bromination: Selective radical bromination of the methyl group of 4-bromo-3-fluorotoluene to yield 4-bromo-3-fluorobenzyl bromide.
-
Nucleophilic Cyanation: Substitution of the benzylic bromide with a cyanide salt to form the target molecule, this compound.
This pathway is favored for its high selectivity, good overall yield, and operational simplicity.
Caption: Overall synthetic workflow from the starting material to the final product.
Step 1: Selective Benzylic Bromination
The key to this step is the selective functionalization of the benzylic position without affecting the aromatic ring. The benzylic C-H bonds are significantly weaker than aryl C-H bonds, a property exploited by free-radical halogenation.[3]
Mechanistic Rationale and Reagent Selection
The reaction proceeds via a free-radical chain mechanism. While elemental bromine can be used, it risks competitive electrophilic aromatic substitution. The preferred reagent is N-Bromosuccinimide (NBS) .[3][4] NBS serves as a source of a low, constant concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr, which suppresses unwanted side reactions.[4] The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that propagate the chain.
Caption: Simplified free-radical mechanism for benzylic bromination using NBS.
Experimental Protocol: Synthesis of 4-Bromo-3-fluorobenzyl bromide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorotoluene | 189.02 | 10.0 g | 0.053 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.88 g | 0.056 |
| Benzoyl Peroxide (BPO) | 242.23 | 0.13 g | 0.0005 |
| Carbon Tetrachloride (CCl₄)* | 153.82 | 100 mL | - |
*Note: Carbon tetrachloride is a hazardous, ozone-depleting substance. Safer alternatives like cyclohexane or trifluorotoluene should be considered where feasible.[4]
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorotoluene (10.0 g) and carbon tetrachloride (100 mL).[4]
-
Add N-Bromosuccinimide (9.88 g) and benzoyl peroxide (0.13 g) to the solution.
-
Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated by exposure to a UV lamp if necessary.
-
Monitor the reaction progress. The reaction is complete when the denser NBS is consumed and replaced by the less dense succinimide, which floats on the surface.[4] This typically takes 2-4 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide by-product.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 4-bromo-3-fluorobenzyl bromide is often used in the next step without further purification. Expected yield is typically high (>90%).
Step 2: Nucleophilic Cyanation
This step involves the conversion of the newly formed benzylic bromide into the target phenylacetonitrile derivative. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6]
Mechanistic Rationale and Reagent Selection
In this reaction, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion, which is a good leaving group.[5][7] The reaction proceeds in a single, concerted step. The choice of solvent is critical; polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone are ideal as they solvate the cation (Na⁺ or K⁺) but not the nucleophilic anion, thereby increasing its reactivity.[6] Aqueous-ethanolic solutions can also be used, though reaction rates may be slower.[8]
Caption: The SN2 mechanism for the cyanation of a benzyl bromide.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-3-fluorobenzyl bromide (crude) | 267.93 | ~14.2 g | ~0.053 |
| Sodium Cyanide (NaCN) | 49.01 | 3.12 g | 0.064 |
| Ethanol | 46.07 | 75 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Any waste containing cyanide must be quenched with an appropriate reagent like bleach or ferrous sulfate before disposal.
-
In a 250 mL round-bottom flask, dissolve sodium cyanide (3.12 g) in a mixture of water (25 mL) and ethanol (75 mL).[7]
-
Add the crude 4-bromo-3-fluorobenzyl bromide from the previous step to the cyanide solution.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove most of the ethanol using a rotary evaporator.[7]
-
Add 100 mL of water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
Purification and Characterization
The crude this compound often solidifies upon standing and appears as an off-white to light yellow solid.[2] It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization Data:
-
Molecular Formula: C₈H₅BrFN[1]
-
Molecular Weight: 214.03 g/mol [2]
-
Appearance: Off-white to light yellow solid[2]
-
Key Spectroscopic Signals:
-
¹H NMR: Expect signals corresponding to the aromatic protons and a characteristic singlet for the benzylic methylene (-CH₂-) protons.
-
¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon (typically ~117-120 ppm).
-
IR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ is indicative of the C≡N stretch.
-
Conclusion
The synthesis of this compound is efficiently accomplished via a two-step sequence from 4-bromo-3-fluorotoluene. The process, involving a selective NBS-mediated benzylic bromination followed by an SN2 cyanation, is a prime example of strategic functional group manipulation in organic synthesis. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to reliably produce this valuable chemical intermediate, paving the way for the discovery of novel molecules with significant applications.
References
- PrepChem. (n.d.). Synthesis of 4-fluoro-3-bromobenzaldehyde.
- Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide.
- PrepChem. (n.d.). Synthesis of 4-Fluoro-3-bromo-benzoyl cyanide.
- Transtutors. (2022). Reaction of benzyl bromide with sodium cyanide in DMF gives the...
- Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde.
- Gesher. (n.d.). Exploring 4-Bromo-3-Fluorotoluene: A Versatile Chemical Intermediate.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- ChemBK. (2024). 4-Bromo-3-fluorobenzeneacetonitrile.
- Filo. (2025). The reaction involves the nucleophilic substitution of the bromine atom...
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Wikipedia. (n.d.). Wohl–Ziegler bromination.
- Wikipedia. (n.d.). Benzyl cyanide.
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An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile
This guide provides a comprehensive technical overview of 4-bromo-3-fluorophenylacetonitrile, a key intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, reactivity, and applications, with a focus on the underlying scientific principles and practical considerations.
Part 1: Core Chemical Identity and Properties
Structural and Physicochemical Profile
This compound (CAS No. 499983-13-0) is a disubstituted aromatic nitrile.[1][2] Its structure is characterized by a benzene ring functionalized with a bromine atom at the 4-position, a fluorine atom at the 3-position, and an acetonitrile group. This specific arrangement of electron-withdrawing halogens and the nitrile group imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrFN[3][4] |
| Molecular Weight | 214.03 g/mol [3] |
| Appearance | Solid[1] |
| Boiling Point | 279°C at 760 mmHg[3][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment[1] |
| Purity | Typically ≥97-98%[1][5] |
Spectroscopic Signature
Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key expected features include:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will exhibit complex aromatic signals influenced by both bromine and fluorine substitution.
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms, including the characteristic nitrile carbon.
-
¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom.
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the infrared spectrum.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).[6]
Part 2: Synthesis and Mechanistic Insights
The predominant synthetic route to this compound is the Sandmeyer reaction , a cornerstone of aromatic chemistry for the conversion of primary arylamines into a variety of functional groups.[7][8] This method is favored for its reliability and scalability.
The Sandmeyer Reaction: A Self-Validating Protocol
The synthesis begins with the diazotization of 4-bromo-3-fluoroaniline, followed by a copper(I) cyanide-mediated substitution. The success of this two-step process hinges on careful control of reaction conditions, particularly temperature.
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
The initial step involves the reaction of the primary arylamine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5°C). This forms the corresponding aryl diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
Step 2: Cyanation
The freshly prepared diazonium salt is then introduced to a solution of copper(I) cyanide. This initiates a radical-nucleophilic aromatic substitution.[8] The copper(I) species acts as a catalyst, facilitating the transfer of a single electron to the diazonium salt.[9] This results in the formation of an aryl radical and the release of nitrogen gas.[9] The aryl radical then reacts with the copper(II) species to yield the final product, this compound, and regenerate the copper(I) catalyst.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-3-fluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Deionized water
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 4-bromo-3-fluoroaniline in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5°C using an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for an additional 20-30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to proceed, with stirring, as it warms to room temperature. Gentle heating may be applied to ensure the reaction goes to completion.
-
Workup and Purification: Extract the product from the reaction mixture using dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis of this compound via Sandmeyer reaction.
Part 3: Reactivity and Synthetic Applications
The strategic placement of the bromo, fluoro, and cyano groups on the aromatic ring makes this compound a versatile substrate for a variety of transformations.
Cross-Coupling Reactions
The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester.[10] This is a widely used method for the synthesis of biaryl compounds.[11][12]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and an amine.[13][14] This transformation is invaluable in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[15]
Transformations of the Nitrile Group
The nitrile group can be readily converted into other valuable functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[16]
-
Reduction: The nitrile can be reduced to a primary amine using various reducing agents.
Logical Relationship of Reactions
Caption: Key synthetic transformations of this compound.
Part 4: Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable precursor in the synthesis of active pharmaceutical ingredients (APIs).[17] The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule.[18] The nitrile group is a common functionality in many marketed drugs and can be a key pharmacophore or a synthetic handle for further elaboration.[19]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.[22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[21]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[20][21][22][23]
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- JoVE. (2023, April 30). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.
- ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters.
- J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Adda247. (2023, September 24). Sandmeyer Reaction Mechanism.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- ChemBK. (2024, April 9). 4-Bromo-3-fluorobenzeneacetonitrile.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- SAFETY DATA SHEET. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (n.d.).
- SpectraBase. (n.d.). (4-Bromo-3-fluorophenyl)-acetonitrile.
- PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
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4-Bromo-3-fluorophenylacetonitrile: A Strategic Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers
Executive Summary: 4-Bromo-3-fluorophenylacetonitrile is a substituted aromatic nitrile that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture—featuring a nitrile group, a bromine atom, and a fluorine atom—provides a versatile platform for constructing complex molecular frameworks. The nitrile serves as a precursor to a variety of nitrogen-containing functional groups, while the bromo and fluoro substituents offer strategic handles for cross-coupling reactions and for modulating the physicochemical properties of target molecules. This guide provides an in-depth analysis of its synthesis, mechanistic underpinnings, chemical properties, and strategic applications in drug discovery and development, grounded in the perspective of a senior application scientist.
Compound Profile and Physicochemical Properties
This compound, identified by CAS Number 499983-13-0, is a solid, crystalline compound at room temperature.[1] The strategic value of this molecule is not merely in its existence, but in the confluence of its three key functional components, each serving a distinct and critical role in synthetic design.
-
Fluorine Atom: The presence of a fluorine atom ortho to the acetonitrile group exerts a powerful electron-withdrawing inductive effect. In medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve lipophilicity (logP), and modulate pKa, thereby positively influencing a drug candidate's pharmacokinetic profile.[2]
-
Bromine Atom: Positioned para to the acetonitrile group, the bromine atom is an excellent leaving group, making it an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery for building molecular complexity.[3][4]
-
Nitrile Group: The cyano moiety is a highly versatile functional group. It is prevalent in numerous approved pharmaceuticals, serving not only as a key component for receptor binding but also as a synthetic precursor to primary amines, amides, carboxylic acids, and tetrazoles.[5]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 499983-13-0 | [6][7][8] |
| Molecular Formula | C₈H₅BrFN | [1][6] |
| Molecular Weight | 214.03 g/mol | [6][9] |
| IUPAC Name | 2-(4-bromo-3-fluorophenyl)acetonitrile | [7][10] |
| Appearance | Solid | |
| Boiling Point | 279 °C at 760 mmHg | [1][6][11] |
| Density | 1.573 g/cm³ | [1][11] |
| Flash Point | 122 °C | [1][11] |
| Storage | Sealed in dry, 2-8 °C |
Synthesis and Mechanistic Considerations
The history of this compound is one of synthetic utility rather than a singular discovery event. Its preparation is a logical extension of established organic chemistry principles, designed to furnish a building block with the specific functionalities discussed above. The most prevalent synthetic route begins with the commercially available starting material, 4-bromo-3-fluorotoluene.[1]
Caption: A typical two-step synthesis of this compound.
Detailed Synthesis Protocol
This protocol represents a robust and commonly employed method for the laboratory-scale synthesis of the title compound.
Step 1: Benzylic Bromination of 4-Bromo-3-fluorotoluene
-
Principle: This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing competitive aromatic substitution. A radical initiator, such as benzoyl peroxide or AIBN, is required to initiate the chain reaction.
-
Methodology:
-
To a solution of 4-bromo-3-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.05 eq).
-
Add a catalytic amount of benzoyl peroxide (~0.02 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 2: Cyanation of 4-Bromo-3-fluorobenzyl bromide
-
Principle: This is a classic Sₙ2 nucleophilic substitution reaction. The highly nucleophilic cyanide ion displaces the bromide from the benzylic carbon. The choice of a polar aprotic solvent like DMSO helps to solvate the cation (Na⁺ or K⁺) while leaving the cyanide anion relatively free and highly reactive.
-
Methodology:
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide (1.0 eq) from the previous step in dimethyl sulfoxide (DMSO).
-
In a separate flask, dissolve sodium or potassium cyanide (1.1 eq) in a minimal amount of water and add it to the solution of the benzyl bromide.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. Check for completion using TLC (usually 1-3 hours).
-
Once the reaction is complete, pour the mixture into a large volume of cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Applications in Drug Discovery & Chemical Synthesis
The true value of this compound is realized in its application as a versatile synthetic intermediate. Its distinct functional handles allow for sequential or orthogonal chemical modifications to build molecular diversity.
Caption: Key synthetic transformations enabled by the functional groups of the title compound.
-
As a Precursor to Bioactive Scaffolds: The nitrile group can be readily hydrolyzed to the corresponding phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, reduction of the nitrile yields a phenethylamine derivative, a core structure in many neurotransmitters and psychoactive drugs.
-
In Cross-Coupling Strategies: The C-Br bond is a cornerstone for building larger, more complex molecules. For instance, a Suzuki coupling reaction with an appropriate boronic acid can attach new aryl or heteroaryl rings, a common strategy for exploring structure-activity relationships (SAR) in lead optimization. This is particularly relevant for synthesizing inhibitors of kinases and other enzymes where bi-aryl motifs are prevalent.
-
Bioisosteric Replacement: The nitrile group itself can act as a bioisostere for a carbonyl group, or it can be converted into a tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids, often improving metabolic stability and cell permeability.
Analytical Characterization & Spectral Data
Quality control and structural verification are paramount. The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals in the aromatic region, along with a singlet for the benzylic methylene (-CH₂-) protons. ¹³C NMR would confirm the number of unique carbon environments, including the distinct signal for the nitrile carbon.
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band in the region of 2240-2260 cm⁻¹ is a definitive indicator of the C≡N stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom.
Researchers can often find and access spectral data for compounds like this through publicly available databases such as PubChem, which aggregates information from various sources.[12]
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care.
-
Hazards: The compound is classified as harmful if swallowed (H302) and harmful if inhaled (H332).[7] It carries the GHS07 pictogram, indicating it can be an irritant.
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8 °C to ensure long-term stability.
-
Transport: It is regulated for transport under UN number 3439 as "NITRILES, SOLID, TOXIC, N.O.S." with a hazard class of 6.1.[7]
References
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- 4-Bromo-3-fluorobenzonitrile | C7H3BrFN | CID 15165443. PubChem. [Link]
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- An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
- Spectral Inform
- Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis. Chemscence. [Link]
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An In-Depth Technical Guide to the Purity Standards of 4-Bromo-3-fluorophenylacetonitrile
Abstract
This technical guide provides a comprehensive framework for establishing and verifying the purity of 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0), a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] As the quality of starting materials directly impacts the safety and efficacy of the final drug product, a robust analytical control strategy is paramount. This document delves into the rationale behind purity standards, outlines a multi-tiered analytical approach for impurity profiling, and provides detailed, field-proven experimental protocols. It is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.
The Imperative of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][3] Its molecular structure, featuring a brominated and fluorinated phenyl ring attached to an acetonitrile group, offers versatile reactivity for constructing complex molecular architectures.[1] However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage.
The purity of this intermediate is not merely a matter of maximizing yield; it is a critical quality attribute (CQA) that directly influences the impurity profile of the final API.[4] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over starting materials to ensure the safety and consistency of drug substances.[4][5][6][7] Impurities originating from starting materials can carry through the synthetic process, potentially leading to the formation of toxic byproducts or isomers with undesirable pharmacological effects.[5][8] Therefore, a comprehensive understanding and control of the purity of this compound are non-negotiable aspects of drug development.[4][5][6]
The Impurity Landscape: A Proactive Approach
A robust purity assessment begins with a theoretical evaluation of potential impurities. These can be broadly categorized as:
-
Process-Related Impurities: Arising from the synthetic route, including unreacted starting materials, reagents, catalysts, and byproducts from side reactions. For instance, a common synthesis of this compound involves the reaction of 4-bromo-3-fluorotoluene with a cyanating agent.[9] Potential impurities from this route could include residual 4-bromo-3-fluorotoluene or over-reacted species.
-
Isomeric Impurities: Positional isomers, such as 1-(3-Bromo-4-fluorophenyl)ethanone, can be formed during synthesis and may have similar physical properties, making them challenging to separate from the desired product.[8]
-
Degradation Products: Resulting from the decomposition of the molecule under suboptimal storage conditions (e.g., exposure to light, heat, or moisture).
-
Residual Solvents: Solvents used during the synthesis and purification steps.
-
Elemental Impurities: Trace metals that may be introduced from reactors or catalysts.
A thorough understanding of the synthetic pathway is crucial for predicting the likely impurity profile.
A Multi-Modal Analytical Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A holistic and self-validating approach necessitates the use of orthogonal methods, each providing a different and complementary piece of the puzzle.
Primary Purity Assessment: Chromatography
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of non-volatile organic compounds like this compound.[10] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is invaluable for analyzing volatile and semi-volatile impurities.[10][11][12]
Table 1: Comparative Overview of Chromatographic Techniques
| Technique | Principle | Strengths | Limitations | Primary Application for this compound |
| HPLC-UV/DAD | Separation based on polarity | Versatile for a wide range of non-volatile impurities; quantitative accuracy.[10] | May not detect compounds without a UV chromophore. | Assay determination and quantification of known and unknown non-volatile impurities. |
| GC-MS | Separation based on volatility and boiling point | High sensitivity for volatile and semi-volatile compounds; provides structural information for identification.[11][12] | Not suitable for non-volatile or thermally labile compounds.[10] | Detection and identification of residual solvents and volatile process-related impurities. |
Structural Confirmation and Isomeric Purity: Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation and can be used to assess isomeric purity.[11][13]
Table 2: Spectroscopic Techniques for Structural Verification
| Technique | Information Provided | Application for this compound |
| ¹H and ¹³C NMR | Detailed information on the molecular skeleton, including the number and connectivity of protons and carbons.[13] | Confirms the primary structure and can be used to identify and quantify isomeric impurities.[8] |
| FT-IR | Presence of key functional groups (e.g., -C≡N, C-F, C-Br, aromatic C-H).[14] | Rapid identity confirmation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[14] | Confirms molecular identity and aids in the identification of unknown impurities when coupled with a chromatographic technique. |
Experimental Protocols: A Self-Validating System
The trustworthiness of purity data hinges on the meticulous execution of validated analytical methods. The following protocols are designed to be robust and reproducible.
Protocol 1: HPLC-UV for Purity Assay and Impurity Profiling
This reversed-phase HPLC method is designed to separate this compound from its potential non-volatile impurities.[10]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: 220 nm.[10]
-
Injection Volume: 10 µL.[10]
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of Acetonitrile to achieve a concentration of 0.5 mg/mL.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents
This method is suitable for the analysis of volatile impurities that may be present.[10]
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector.[12]
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
-
Injector Temperature: 250°C.[10]
-
Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes; ramp at 10°C/min to 280°C; hold for 5 minutes.[10]
-
Mass Spectrometer Conditions:
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.[10]
-
Protocol 3: NMR for Structural Confirmation and Isomeric Purity
-
Instrumentation and Conditions:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.[14]
-
-
Data Acquisition:
Data Interpretation and Specification Setting
The data generated from the analytical protocols must be synthesized to establish a comprehensive purity profile and set appropriate specifications.
Table 3: Typical Purity Specifications for this compound
| Parameter | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | Off-white to pale yellow solid | Ensures consistency and flags potential gross contamination. |
| Identification | FT-IR, ¹H NMR, ¹³C NMR, MS | Conforms to the reference spectra | Confirms the molecular structure. |
| Assay | HPLC | ≥ 98.0% | Ensures a high content of the desired compound. |
| Individual Unspecified Impurity | HPLC | ≤ 0.10% | Aligns with ICH guidelines for reporting and control of impurities.[5][6] |
| Total Impurities | HPLC | ≤ 1.0% | Controls the overall level of impurities. |
| Residual Solvents | GC-MS | As per ICH Q3C guidelines | Ensures patient safety from potentially toxic solvents.[6] |
Visualizing the Workflow: A Path to Purity
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
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An In-depth Technical Guide to 4-Bromo-3-fluorophenylacetonitrile: A Versatile Building Block in Modern Organic Synthesis
Abstract
In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogenated synthons is a cornerstone of molecular design. 4-Bromo-3-fluorophenylacetonitrile, a uniquely functionalized aromatic building block, has emerged as a valuable intermediate due to the orthogonal reactivity of its constituent moieties. The presence of a bromine atom, a fluorine atom, and a nitrile group on a phenylacetonitrile framework provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth analysis of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with field-proven insights and detailed experimental protocols to effectively leverage this compound in their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound is a substituted aromatic compound whose utility is derived from its trifunctional nature. Each component of its structure offers a distinct handle for synthetic manipulation:
-
The Bromine Atom: Positioned at the 4-position, the bromine atom is an excellent leaving group, making it an ideal site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to building molecular complexity.[1]
-
The Fluorine Atom: The presence of a fluorine atom at the 3-position significantly modulates the electronic properties of the benzene ring. As a highly electronegative element, it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a highly desirable feature in pharmaceutical candidates.[1][2]
-
The Phenylacetonitrile Moiety: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[3][4] Furthermore, the benzylic protons alpha to the nitrile group are acidic and can be deprotonated to form a stabilized carbanion, enabling a variety of alkylation and condensation reactions.
This combination of reactive sites makes this compound a powerful precursor for a diverse range of complex chemical architectures, particularly in the synthesis of novel therapeutics and advanced materials.[5]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 499983-13-0 | [6] |
| Molecular Formula | C₈H₅BrFN | [6][7] |
| Molecular Weight | 214.03 g/mol | [6][7] |
| Appearance | Solid / Off-white powder | [8] |
| Boiling Point | 279 °C at 760 mmHg | [7][9] |
| Flash Point | 122 °C | [7][9] |
| Density | ~1.573 g/cm³ | [7][9] |
| Purity | Typically ≥97-98% | [6] |
| Storage | Sealed in dry, 2-8 °C | [7] |
Spectroscopic Data: Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are essential for structure verification and purity assessment. This information is typically available from commercial suppliers or can be found in spectral databases.[6][10][11]
Synthesis of this compound
The most common and practical synthesis of this compound starts from the commercially available 4-bromo-3-fluorotoluene. The synthesis is a two-step process involving benzylic bromination followed by a nucleophilic substitution with a cyanide salt.[7]
Synthetic Workflow
The overall transformation can be visualized as follows:
Caption: Synthetic route from 4-bromo-3-fluorotoluene.
Detailed Experimental Protocol
Causality: This protocol employs a free-radical chain reaction for the initial bromination. N-Bromosuccinimide (NBS) is chosen as the bromine source because it provides a low, constant concentration of Br₂, minimizing side reactions. A radical initiator like benzoyl peroxide or AIBN is required to start the chain reaction. The subsequent cyanation is a classic Sₙ2 reaction where the cyanide ion displaces the benzylic bromide.
Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide
-
Materials: 4-bromo-3-fluorotoluene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (or AIBN), Carbon tetrachloride (CCl₄) or other suitable non-polar solvent.
-
Procedure:
-
To a solution of 4-bromo-3-fluorotoluene in CCl₄, add NBS and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp to facilitate the initiation.
-
Monitor the reaction by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-3-fluorobenzyl bromide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: Crude 4-bromo-3-fluorobenzyl bromide, Sodium cyanide (NaCN) or Potassium cyanide (KCN), a polar aprotic solvent like DMSO or acetone.
-
Procedure:
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide in the chosen solvent.
-
In a separate flask, dissolve KCN in the same solvent (a phase-transfer catalyst like tetrabutylammonium bromide can be added to improve reaction rates, especially in less polar solvents).[12]
-
Slowly add the benzyl bromide solution to the cyanide solution at room temperature. The reaction is exothermic and may require cooling.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into a large volume of water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[3]
-
Reactivity and Key Synthetic Transformations
The true power of this compound lies in the diverse and often orthogonal reactivity of its functional groups.
Caption: Key reaction sites on this compound.
-
Transformations at the Bromine Site: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This enables the introduction of aryl, heteroaryl, alkyl, or vinyl groups, providing a powerful method for scaffold elaboration.[1]
-
Transformations of the Nitrile Group: The cyano group is a synthetic linchpin. It can be readily converted to other valuable functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (4-bromo-3-fluorophenylacetic acid), a key intermediate in its own right.[1]
-
Reduction: Strong reducing agents like LiAlH₄ or catalytic hydrogenation can reduce the nitrile to a primary amine (2-(4-bromo-3-fluorophenyl)ethan-1-amine).[3]
-
Heterocycle Formation: The nitrile group is a common precursor in the synthesis of nitrogen-containing heterocycles, a prevalent motif in pharmaceuticals.[4]
-
Application Profile: A Case Study in Suzuki Coupling
To illustrate the practical utility of this building block, we will detail a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating biaryl structures.
Suzuki Coupling Protocol
Causality: This protocol uses a palladium catalyst to couple the aryl bromide with a boronic acid. A base is required to activate the boronic acid for transmetalation to the palladium center. A ligand (e.g., a phosphine) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.
Reaction: this compound + Arylboronic Acid → 4-Aryl-3-fluorophenylacetonitrile
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
-
Materials: this compound, an appropriate arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.), Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water).
-
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst and any additional ligand.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired biaryl product.
-
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed (H302).[8] It is classified under GHS07 (Exclamation mark) for acute toxicity.[8]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8 °C.[7]
Conclusion
This compound stands out as a highly versatile and strategically valuable building block for organic synthesis. The orthogonal reactivity of its bromo, fluoro, and phenylacetonitrile functionalities provides chemists with a powerful toolkit to construct complex molecular architectures. Its utility in palladium-catalyzed cross-coupling reactions and the synthetic flexibility of the nitrile group make it an indispensable intermediate in the pursuit of novel pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can effectively unlock its full potential to accelerate innovation in drug discovery and chemical science.
References
- ChemBK. 4-Bromo-3-fluorobenzeneacetonitrile. [Link]
- Boronchem.
- SpectraBase. (4-Bromo-3-fluorophenyl)-acetonitrile - SpectraBase. [Link]
- Boronchem. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. [Link]
- Quick Company.
- Boronchem. Advanced Organic Synthesis: Leveraging 4-Bromo-3-fluorophenylacetic Acid. [Link]
- Boronchem.
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Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-fluorophenylacetonitrile
Introduction: The Strategic Importance of 4-Bromo-3-fluorophenylacetonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely employed tactic to modulate physicochemical and biological properties. This compound emerges as a valuable and versatile building block, offering a trifecta of reactive handles: a palladium-addressable carbon-bromine bond for cross-coupling, a fluorine atom to impart metabolic stability and altered electronics, and a nitrile group that can serve as a synthetic precursor or a key pharmacophoric element.
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale for the selection of specific reagents and conditions, empowering researchers to adapt and optimize these methods for their unique synthetic challenges.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of diverse biaryl structures. The electron-withdrawing nature of the fluorine and cyano groups in this compound can influence the oxidative addition step, making the choice of an appropriate catalyst system paramount for efficient coupling.
Causality in Experimental Design
The protocol outlined below is adapted from established procedures for electron-deficient aryl bromides and leverages a catalyst system known for its efficacy with challenging substrates. The choice of a bulky, electron-rich phosphine ligand like SPhos is critical; it accelerates the rate-limiting oxidative addition and promotes the reductive elimination step to furnish the desired biaryl product. A strong, non-nucleophilic base such as potassium phosphate is selected to facilitate the transmetalation step without promoting unwanted side reactions. The use of an anhydrous, degassed solvent system is crucial to prevent catalyst deactivation and ensure reproducibility.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 2 mol%)
-
SPhos (4 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous, Degassed Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the finely powdered potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add the palladium(II) acetate and SPhos to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) source that is readily reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination for electron-deficient aryl bromides.[1] |
| Base | K₃PO₄ (2.0-3.0 equiv) | A strong, non-nucleophilic base that effectively promotes transmetalation without causing hydrolysis of the nitrile group.[1] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents that are compatible with the reaction conditions and effectively solubilize the reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle, with the optimal temperature depending on the specific boronic acid used. |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
II. Heck Reaction: Synthesis of Substituted Styrenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted styrenes.[2][3][4] The reaction is generally tolerant of a wide range of functional groups, making it suitable for the functionalized this compound substrate.
Causality in Experimental Design
For the Heck reaction of an electron-deficient aryl bromide, a phosphine-free catalyst system or one with a simple phosphine ligand is often effective. Palladium(II) acetate is a common and robust precatalyst.[5] An inorganic base like potassium carbonate is typically used to neutralize the HBr generated in the catalytic cycle. A polar aprotic solvent such as DMF or NMP is often employed to facilitate the reaction.
Detailed Experimental Protocol: Heck Reaction
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Styrene or other alkene (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 1-2 mol%)
-
Triphenylphosphine (PPh₃; 2-4 mol%, optional, but can improve catalyst stability)
-
Potassium Carbonate (K₂CO₃; 2.0 equiv)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a sealable reaction tube, add this compound, potassium carbonate, and palladium(II) acetate (and triphenylphosphine, if used).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the alkene and the solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | A reliable and commonly used precatalyst for Heck reactions.[5] |
| Ligand | PPh₃ (optional) | Can stabilize the palladium catalyst, but many Heck reactions proceed well without an added ligand. |
| Base | K₂CO₃ (2.0 equiv) | A cost-effective inorganic base sufficient to neutralize the acid produced. |
| Solvent | DMF or NMP | Polar aprotic solvents that facilitate the reaction and are stable at high temperatures. |
| Temperature | 100-140 °C | Higher temperatures are often required to drive the Heck reaction to completion. |
Catalytic Cycle: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
III. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[6][7][8] This reaction typically employs a dual catalyst system of palladium and copper(I).[6][7]
Causality in Experimental Design
The classic Sonogashira conditions involve a palladium catalyst, often in conjunction with a phosphine ligand, and a copper(I) co-catalyst. The copper(I) salt facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[9] An amine base, such as triethylamine or diisopropylethylamine, serves both as the base to deprotonate the alkyne and often as the solvent. The protocol is based on a domino Sonogashira coupling of a similar acetonitrile-containing substrate.[6]
Detailed Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂; 2 mol%)
-
Copper(I) Iodide (CuI; 1 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or DMF (as co-solvent if needed)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A stable and effective Pd(II) precatalyst for Sonogashira couplings.[8] |
| Copper Co-catalyst | CuI (1 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction.[9] |
| Base | Et₃N or DIPEA | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Amine base or co-solvent like THF/DMF | The choice depends on the solubility of the starting materials. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed efficiently at or near room temperature.[10] |
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[11][12][13][14] Given the prevalence of arylamine motifs in pharmaceuticals, this reaction is of high importance.
Causality in Experimental Design
The amination of an electron-deficient aryl bromide such as this compound generally requires a sophisticated catalyst system. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often necessary to promote both the oxidative addition and the C-N bond-forming reductive elimination.[15] A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to deprotonate the amine. Anhydrous, aprotic solvents are essential for this moisture-sensitive reaction.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3)
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-Butoxide (NaOtBu; 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the sodium tert-butoxide and this compound.
-
Seal the tube, remove from the glovebox (if used), and add the anhydrous solvent and the amine via syringe under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS or TLC.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Buchwald G3/G4 precatalysts | Pd₂(dba)₃ is a reliable Pd(0) source, while precatalysts offer enhanced stability and activity.[16] |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands that are highly effective for the amination of challenging aryl bromides.[15][16] |
| Base | Sodium tert-Butoxide (NaOtBu) | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[16] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous aprotic solvents that are standard for this transformation. |
| Temperature | 80-110 °C | Necessary to overcome the activation barriers in the catalytic cycle. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
V. Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
While the starting material already contains a nitrile, palladium-catalyzed cyanation is a crucial transformation for converting aryl halides to aryl nitriles.[17][18][19][20][21] This section is included for completeness and for instances where a related bromo-fluoroarene lacking the nitrile is the starting material.
Causality in Experimental Design
Palladium-catalyzed cyanation reactions can be challenging due to catalyst poisoning by the cyanide anion.[19] The use of zinc cyanide (Zn(CN)₂) as the cyanide source is a common strategy to mitigate this issue, as it releases cyanide ions slowly into the reaction mixture. The addition of a catalytic amount of zinc dust can help maintain the palladium in its active Pd(0) state.[21] A ligand such as dppf is often employed to stabilize the palladium catalyst.
Detailed Experimental Protocol: Cyanation
Reaction Scheme:
Materials:
-
Aryl Bromide (e.g., 1-bromo-2-fluorobenzene) (1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂; 0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf; 4 mol%)
-
Zinc Dust (optional, 10 mol%)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a Schlenk tube, add the aryl bromide, zinc cyanide, Pd₂(dba)₃, dppf, and zinc dust (if used).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed DMAc via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with aqueous ammonia and then with brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Cyanide Source | Zn(CN)₂ (0.6 equiv) | A less toxic and more controlled source of cyanide, minimizing catalyst poisoning.[20] |
| Palladium Precatalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) source. |
| Ligand | dppf (4 mol%) | A robust ligand that stabilizes the palladium catalyst in cyanation reactions. |
| Solvent | DMAc | A polar aprotic solvent suitable for the reaction temperature and solubility of reagents. |
| Temperature | 100-120 °C | Elevated temperature is typically required for efficient cyanation. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature. | Use a fresh batch of catalyst and ligands. Ensure all reagents are pure and solvents are anhydrous and degassed. Screen higher temperatures. |
| Formation of Side Products (e.g., Dehalogenation) | Unfavorable reaction kinetics; Presence of protic impurities. | Lower the reaction temperature and monitor closely. Use a different base or ligand system. Ensure strictly anhydrous conditions. |
| Poor Reproducibility | Inconsistent reagent quality; Presence of oxygen or moisture. | Use high-purity reagents from a reliable source. Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). |
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide provide reliable and adaptable methods for its elaboration into a wide array of derivatives. By understanding the underlying principles of catalyst selection, reaction conditions, and potential pitfalls, researchers can effectively harness the synthetic potential of this versatile substrate.
References
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- Kishore, D. R., & Satyanarayana, G. (2022). A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)-1-phenylethan-1-ones/alkyl 2-(2-bromophenoxy)acetates/2-(2-bromophenoxy)acetonitrile/1-(2-bromophenoxy)propan-2-one with terminal acetylenes followed by an intramolecular carbanion-yne cyclization in a 5-exo-dig manner and subsequent double-bond isomerization provide 2,3-disubstituted benzo[b]furans. The Journal of Organic Chemistry, 87(15), 10158–10172.
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- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2014). Molecules, 19(8), 12204–12224.
- Chemistry LibreTexts. (2023).
- Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 17(1), 202–205.
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- Wikipedia. (2024). Heck reaction.
- Anderson, K. W., & Buchwald, S. L. (2003). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate.
- Organic & Biomolecular Chemistry. (2017). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. 15(4), 819-826.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2017).
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- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Sonogashira coupling. (2019, January 7). [Video]. YouTube.
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- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22295–22321.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 18011–18022.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... (n.d.).
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- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). [Video]. YouTube.
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (2011). Journal of the American Chemical Society, 133(45), 18034–18037.
- The Heck coupling reaction of aryl bromides with styrene. (n.d.).
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- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). Molecules, 23(1), 199.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2019). RSC Advances, 9(50), 29194–29210.
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (2021). RSC Advances, 11(59), 37286–37296.
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- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
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- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(19), 6544.
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Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-3-fluorophenylacetonitrile
Introduction: The Strategic Importance of Biaryl Nitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is widely used in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The synthesis of biaryl scaffolds, in particular, is of paramount importance in medicinal chemistry and materials science, as these structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3]
This application note provides detailed protocols for the Suzuki coupling of 4-Bromo-3-fluorophenylacetonitrile, a versatile building block for the synthesis of complex biaryl nitriles. The presence of the nitrile and fluorine substituents introduces electronic and steric challenges that necessitate careful optimization of reaction conditions. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for their synthetic endeavors, enabling the efficient construction of novel molecular architectures.
Understanding the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[4][6] This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[4][7]
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[1][8][9][10] The choice of base is critical and can significantly impact the reaction's efficiency.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst.[1][4]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Materials and Reagents
For successful and reproducible Suzuki coupling reactions, the use of high-purity reagents and anhydrous, degassed solvents is paramount.
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acids/Esters | >97% | Commercially Available | Purity can affect reaction outcome. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, reduced in situ. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | An air-stable Pd(0) source. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Effective for a range of substrates. |
| SPhos | >98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| XPhos | >98% | Commercially Available | Another effective Buchwald ligand. |
| Triphenylphosphine (PPh₃) | >99% | Commercially Available | A common, less electron-rich ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercially Available | A common, moderately strong base. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >99% | Commercially Available | A strong, non-nucleophilic base. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercially Available | A strong base, often used for challenging couplings. |
| Toluene | Anhydrous, <50 ppm H₂O | Commercially Available | Degas thoroughly before use. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Commercially Available | Degas thoroughly before use. |
| Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Commercially Available | Can be used as a solvent, especially for polar substrates. |
| Water | Deionized, Degassed | Laboratory Supply | Used in aqueous base solutions. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of this compound with a generic arylboronic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Conditions with Pd(OAc)₂ and SPhos
This protocol utilizes a common palladium pre-catalyst and a bulky, electron-rich phosphine ligand, which is often effective for challenging substrates.[12]
Reaction Setup:
Figure 2. General experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Pre-formed Pd(0) Catalyst - Pd(PPh₃)₄
This protocol employs a commonly used, air-stable Pd(0) catalyst, which can simplify the reaction setup.
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv) to a dry reaction vessel.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration of the aryl bromide.
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Perform the work-up and purification as outlined in Protocol 1.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of this compound with phenylboronic acid. These are illustrative, and actual yields may vary depending on the specific boronic acid and reaction scale.
| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 | 70-85 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 8 | 80-90 |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Ineffective catalyst activation; Poor base selection or solubility; Catalyst deactivation by oxygen or impurities.[12] | Use a pre-formed Pd(0) catalyst or a reliable pre-catalyst/ligand combination like those from Buchwald.[12] Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[12] Ensure thorough degassing of solvents and use of anhydrous reagents.[12] |
| Significant Dehalogenation (Hydrodehalogenation) | High reaction temperatures; Prolonged reaction times; Certain bases or impurities acting as hydride sources.[12] | Lower the reaction temperature and monitor the reaction closely to avoid extended heating. Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[12] |
| Formation of Homocoupled Boronic Acid Product | Presence of oxygen leading to oxidative homocoupling. | Ensure the reaction is set up under a strictly inert atmosphere. |
| Difficulty in Product Purification | Residual palladium catalyst; Boronic acid byproducts. | Filter the crude product through a plug of silica gel or celite to remove palladium. Wash the organic layer with a dilute aqueous base to remove unreacted boronic acid. |
Conclusion: Enabling Access to Novel Chemical Space
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds.[3][13] The protocols detailed in this application note provide a solid foundation for researchers to successfully perform the Suzuki coupling of this compound with a variety of boronic acids. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and solvent, scientists can efficiently access a wide range of novel biaryl nitriles, thereby accelerating the discovery and development of new pharmaceuticals and functional materials. The versatility of this reaction, coupled with the commercial availability of a vast array of boronic acids, ensures its continued prominence in the field of organic synthesis.[2][14]
References
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- Wikipedia. (n.d.). Suzuki reaction.
- Couto, I., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta.
- Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta.
- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
- Singh, R., et al. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Friis, S. D., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
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- Gök, Y., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.
- Buchwald, S. L., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
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- ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Buchwald, S. L., et al. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society.
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- Li, J., et al. (n.d.). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications.
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- PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
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- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
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Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 4-Bromo-3-fluorophenylacetonitrile
Introduction: Synthesizing Key Pharmacophores
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development addressed the significant limitations of traditional methods, which often required harsh conditions and suffered from a narrow substrate scope.[1]
This application note provides a detailed guide for the successful Buchwald-Hartwig amination of 4-bromo-3-fluorophenylacetonitrile, a challenging yet valuable substrate. The presence of two distinct electron-withdrawing groups—a nitrile and a fluorine atom—presents unique considerations for reaction optimization. This guide offers a rationale-driven approach to parameter selection, a detailed experimental protocol, and troubleshooting advice tailored to researchers, scientists, and drug development professionals aiming to incorporate this key building block into their synthetic programs.
Mechanistic Rationale for an Electron-Deficient Substrate
The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance of elementary steps within a catalytic cycle. Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The generally accepted catalytic cycle proceeds through three primary stages:
-
Oxidative Addition: A low-valent Palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the entire cycle.[4][5] For this compound, the strong electron-withdrawing nature of the ortho-fluoro and para-cyano groups polarizes the C-Br bond, making the aryl ring more electrophilic and thus more susceptible to this initial activation step.
-
Amine Coordination & Deprotonation: The resulting Palladium(II) complex coordinates with the incoming amine. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond as the product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][6]
A Rationale-Driven Approach to Parameter Selection
Success with this transformation requires careful selection of the catalyst system, base, and solvent. The electronic properties of this compound guide these choices.
Catalyst System: The Power of Bulky, Electron-Rich Ligands
Modern Buchwald-Hartwig aminations rely on palladium precatalysts paired with sterically hindered, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, facilitate oxidative addition, and promote the final reductive elimination step.[7]
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, commercially available palladacycle precatalysts (e.g., XPhos Pd G3, tBuXPhos Pd G3) are highly recommended. These "G3" (third-generation) precatalysts are air- and moisture-stable, and they rapidly and reliably generate the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reproducible results.[6][8]
-
Ligand Choice: For electron-deficient aryl bromides, biaryl monophosphine ligands are the gold standard.
-
tBuXPhos or XPhos: These are excellent general-purpose ligands known for their broad applicability and high activity.[9][10]
-
BrettPhos: This ligand is particularly effective for coupling primary amines and is known to exhibit high selectivity for monoarylation.[11]
-
Recommendation: For initial trials with this compound, using a precatalyst such as tBuXPhos Pd G3 is a robust starting point.
-
The Base: A Non-Nucleophilic Proton Acceptor
The base's primary role is to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[12] The choice of base must balance sufficient basicity to facilitate this step without promoting unwanted side reactions with the substrate's functional groups.
-
Sodium tert-butoxide (NaOt-Bu): A strong, hindered base that is highly effective and widely used. Its strength often allows for lower reaction temperatures.
-
Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): These are weaker inorganic bases that can be advantageous when dealing with base-sensitive functional groups.[6] The nitrile group in the substrate is generally tolerant, but using a milder base can sometimes lead to a cleaner reaction profile.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) is the recommended starting base due to its proven efficacy. If side reactions are observed, switching to K₃PO₄ should be considered. The base must be anionic, especially when using nonpolar solvents like toluene.[13][14]
Solvent Selection: An Inert Reaction Medium
The solvent must dissolve the reactants and catalyst while remaining inert to the reaction conditions. Aprotic solvents are standard.[15][16]
-
Toluene: An excellent, high-boiling, nonpolar solvent that is a workhorse for this chemistry.[6] It poorly solubilizes the salt byproducts, which can sometimes be beneficial.
-
1,4-Dioxane or THF: Ethereal solvents are also commonly used and can be effective.[11]
-
Recommendation: Anhydrous toluene is the recommended solvent for its robustness and extensive validation in Buchwald-Hartwig reactions.
Detailed Experimental Protocol
This protocol describes the amination of this compound with a generic primary amine on a 1.0 mmol scale.
Materials & Equipment
-
Reactants: this compound (1.0 equiv), Primary Amine (1.2 equiv)
-
Catalyst System: tBuXPhos Pd G3 (2 mol%)
-
Base: Sodium tert-butoxide (1.4 equiv)
-
Solvent: Anhydrous Toluene
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon source, syringes, heating mantle or oil bath with temperature control.
Reaction Setup Workflow
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 214 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and tBuXPhos Pd G3 (0.02 mmol, 15.8 mg).
-
Inerting: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, carefully evacuate the atmosphere, and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by the primary amine (1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.[17] Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Summary of Recommended Conditions and Troubleshooting
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate of interest. |
| Amine | Primary or Secondary Amine (1.2 equiv) | Nucleophilic partner. |
| Pd Precatalyst | tBuXPhos Pd G3 (2 mol%) | Air-stable, reliable generation of active Pd(0). |
| Base | NaOt-Bu (1.4 equiv) | Strong, hindered base for efficient deprotonation. |
| Solvent | Anhydrous Toluene | Inert, high-boiling, and well-validated solvent. |
| Temperature | 100 °C | Provides sufficient thermal energy for catalysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure anhydrous/anaerobic conditions. Increase temperature to 110 °C. Screen an alternative ligand (e.g., BrettPhos). Use a freshly opened bottle of base. |
| Hydrodehalogenation Side Product | Catalyst decomposition; presence of water. | Use a pre-formed catalyst to avoid side reactions during in-situ formation. Ensure all reagents and solvents are rigorously dried.[18] |
| Formation of Diarylamine | Reaction proceeds too quickly or amine is too reactive. | Reduce catalyst loading. Consider a more sterically hindered ligand. |
| Difficult Purification | Residual ligand oxides or catalyst byproducts. | Ensure thorough filtration through Celite during workup. Optimize chromatography conditions.[17] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation when approached with a rational understanding of the reaction mechanism and careful control of experimental parameters. The use of modern, third-generation palladacycle precatalysts in combination with bulky biaryl monophosphine ligands under anhydrous and anaerobic conditions provides a reliable and high-yielding pathway to valuable fluorinated aryl amine nitrile products. This guide serves as a robust starting point for researchers to successfully implement this critical C-N bond-forming reaction in their synthetic endeavors.
References
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- York Research Database. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
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Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-3-fluorophenylacetonitrile
Introduction: Synthesizing Key Scaffolds in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is indispensable for constructing complex molecular architectures, with profound applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
This guide provides an in-depth technical overview and a field-proven protocol for the Sonogashira coupling involving a particularly relevant substrate: 4-Bromo-3-fluorophenylacetonitrile . This building block is of significant interest to medicinal chemists and drug development professionals. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group is a versatile functional handle and a common pharmacophore in many bioactive molecules.[5][6][7] Mastering the coupling of this substrate opens a direct route to a diverse array of fluorinated arylalkyne intermediates critical for drug discovery programs.[8][9]
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Sonogashira coupling lies in the synergistic action of two distinct catalytic cycles: one driven by palladium and the other by copper.[1][10] While the exact mechanism can be complex and subject to reaction conditions, the generally accepted pathway provides a robust framework for understanding and optimizing the transformation.[11]
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a square planar Palladium(II) intermediate. The electron-withdrawing nature of the adjacent fluoro and cyano groups on the aromatic ring facilitates this rate-limiting step.[10][12]
-
Transmetalation: The key copper acetylide species (generated in the copper cycle) transfers its alkynyl group to the Palladium(II) complex, displacing the bromide ligand.[10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final coupled product (the arylalkyne) and regenerating the catalytically active Palladium(0) species, thus closing the loop.[10]
-
-
The Copper Cycle (The Alkyne Activator):
-
Copper Acetylide Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]
-
Deprotonation: An amine base deprotonates the alkyne's terminal C-H bond, which is made more acidic by the copper coordination, to form a highly reactive copper acetylide intermediate.[10] This species is now primed for the crucial transmetalation step with the palladium center.
-
Understanding these interconnected cycles is paramount for troubleshooting. For instance, the undesired homocoupling of the alkyne (Glaser coupling) is an oxygen-dependent, copper-mediated side reaction, underscoring the critical need for anaerobic conditions.[13]
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Use of 4-Bromo-3-fluorophenylacetonitrile in pharmaceutical synthesis
An In-Depth Guide to the Strategic Use of 4-Bromo-3-fluorophenylacetonitrile in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the applications of this compound. It provides insights into its synthetic versatility, protocols for key transformations, and the strategic rationale behind its use as a pivotal building block in modern pharmaceutical development.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 499983-13-0) is a highly functionalized aromatic building block that has gained prominence in medicinal chemistry.[1][2][3] Its value lies in the orthogonal reactivity of its three key functional groups: the bromo substituent, the fluoro substituent, and the cyanomethyl (phenylacetonitrile) moiety. This unique combination allows for sequential and site-selective modifications, making it an invaluable precursor for complex molecular architectures found in active pharmaceutical ingredients (APIs).
The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, the fluorine atom modulates the electronic properties of the phenyl ring, influencing pKa, lipophilicity, and metabolic stability of the final compound, and the nitrile group is a versatile synthon for various nitrogen-containing heterocycles and other functional groups.[4]
Key Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 499983-13-0 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.03 g/mol | [3] |
| Appearance | White to off-white solid/crystals | [4] |
| Purity | Typically ≥97-98% | [1] |
| Synonyms | (4-bromo-3-fluorophenyl)acetonitrile, 3-Fluoro-4-bromobenzyl cyanide | [3] |
Core Synthetic Applications & Mechanistic Rationale
The utility of this compound stems from its ability to participate in a diverse array of chemical transformations, providing access to a wide range of pharmaceutical intermediates.
Workflow: Versatility of this compound
Caption: Synthetic pathways originating from this compound.
A. Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the most versatile reactive site for constructing complex molecular skeletons. Its participation in palladium-catalyzed reactions is a cornerstone of modern medicinal chemistry for building the carbon framework of drug candidates.[4][5]
-
Causality: The electron-rich palladium(0) catalyst oxidatively adds into the C-Br bond, initiating the catalytic cycle. The choice of ligand is critical for stabilizing the palladium center and facilitating subsequent transmetalation and reductive elimination steps. The fluorine atom's electron-withdrawing nature can subtly influence the rate of oxidative addition.
B. Transformations of the Nitrile Group: The nitrile functional group is a valuable precursor to several other functionalities essential for biological activity.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-bromo-3-fluorophenylacetic acid, a common intermediate in its own right for forming amide bonds or other carboxylic acid derivatives.[6][7]
-
Reduction: The nitrile can be reduced to a primary amine (2-(4-bromo-3-fluorophenyl)ethan-1-amine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amino group, a common pharmacophore.
-
Conversion to Amidines: As demonstrated in the synthesis of antimutagenic compounds from the related benzonitrile, the nitrile can be converted to an amidine.[4] This functional group is a strong hydrogen bond donor and can act as a bioisostere for a carboxylate or a protonated amine, crucial for receptor binding.
C. Derivatization of the Methylene Bridge: The protons on the carbon adjacent to the nitrile group (the α-carbon) are weakly acidic.
-
Causality: A strong base can deprotonate this position to form a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position, providing another axis for structural diversification.[8]
Experimental Protocols: Field-Proven Methodologies
The following protocols are representative examples of key transformations. They are designed to be self-validating, with clear steps and rationale.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a biaryl intermediate, a common step in the development of kinase inhibitors and other targeted therapies.
Objective: To synthesize 2-(3-fluoro-4'-(methoxy)biphenyl-4-yl)acetonitrile.
Workflow Diagram: Suzuki Coupling
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Rationale: This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add Pd(dppf)Cl₂ catalyst.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v). The solvent system is chosen to dissolve both the organic starting materials and the inorganic base.
-
Stir the mixture and heat to 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Conversion of Nitrile to Amidine Hydrochloride
This protocol demonstrates the synthesis of an amidine, a key functional group for interacting with biological targets.
Objective: To synthesize 2-(4-bromo-3-fluorophenyl)acetimidamide hydrochloride.
Materials:
-
This compound (1.0 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 1.1 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Diethyl Ether
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the LiHMDS solution dropwise over 15 minutes. Rationale: LiHMDS is a strong, non-nucleophilic base that facilitates the reaction with the nitrile. The low temperature controls the exothermic reaction.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve ammonium chloride in anhydrous methanol.
-
Slowly add the methanolic NH₄Cl solution to the reaction mixture at 0 °C. Rationale: This step introduces the second nitrogen atom and proton source to form the amidine.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with ethyl acetate. The product will likely remain in the aqueous layer as the hydrochloride salt.
-
Isolation: The desired product can often be precipitated from the reaction mixture or isolated after work-up. An alternative is to basify the aqueous layer, extract the free amidine into an organic solvent, and then precipitate the hydrochloride salt by adding HCl in ether. Note: Amidine salts are often crystalline and can be purified by recrystallization.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a quintessential example of a modern building block, engineered for versatility and efficiency in pharmaceutical synthesis. Its strategically placed functional groups provide medicinal chemists with reliable and predictable handles for diversification. By mastering the core transformations outlined in this guide—namely palladium-catalyzed cross-couplings and nitrile group manipulations—research and development teams can significantly accelerate the synthesis of novel chemical entities and streamline the path from lead identification to drug candidate selection.
References
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- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK. (2024-04-09).
- An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-fluorophenyl)ethanone - Benchchem. (n.d.).
- Sourcing High-Purity 4-Bromo-3-fluorobenzonitrile for API Synthesis. (2025-10-12).
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The Strategic Role of 4-Bromo-3-fluorophenylacetonitrile in Next-Generation Agrochemicals: A Detailed Guide for Researchers
In the ever-evolving landscape of agrochemical research, the demand for novel active ingredients with enhanced efficacy, improved safety profiles, and novel modes of action is paramount. Halogenated organic compounds have long been a cornerstone in the design of potent pesticides, and among these, 4-Bromo-3-fluorophenylacetonitrile emerges as a key building block with significant potential. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced agrochemicals, offering detailed protocols and insights for researchers, scientists, and professionals in the field of drug development.
The unique molecular architecture of this compound, featuring a strategically positioned bromine atom, a fluorine atom, and a nitrile group on a phenyl ring, offers a trifecta of reactive sites for synthetic chemists. This versatility allows for the construction of complex molecular frameworks, making it a valuable intermediate in the development of new insecticides, herbicides, and fungicides.[1][2] The presence of both bromine and fluorine can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical for its biological activity and environmental fate.
Physicochemical Properties and Synthetic Utility
Before delving into its applications, it is crucial to understand the key characteristics of this compound that underpin its utility in agrochemical synthesis.
| Property | Value | Reference |
| CAS Number | 499983-13-0 | [3][4] |
| Molecular Formula | C₈H₅BrFN | [1][3] |
| Molecular Weight | 214.03 g/mol | [1][3] |
| Appearance | Off-white to white solid | [2] |
| Boiling Point | 279 °C | [1] |
| Density | 1.573 g/cm³ | [1] |
| LogP | 2.65 | [1] |
The bromine atom on the aromatic ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the molecule and enhance its binding affinity to target enzymes or receptors.
Application in the Synthesis of Phenylurea Herbicides: A Hypothetical Protocol
While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in several classes of pesticides. Phenylurea herbicides, for instance, are a well-established class of compounds that inhibit photosynthesis. The following section outlines a detailed, plausible protocol for the synthesis of a novel phenylurea herbicide candidate using this compound as a key starting material. This protocol is based on established chemical transformations of similar compounds.
Protocol: Synthesis of a Novel N-(4-Bromo-3-fluorophenyl)-N'-(substituted)urea
This protocol describes a two-step synthesis of a potential phenylurea herbicide. The first step involves the reduction of the nitrile group to an amine, followed by reaction with an isocyanate to form the final urea derivative.
Step 1: Reduction of this compound to 4-Bromo-3-fluorobenzylamine
This step is a critical transformation to generate the amine functionality required for the subsequent urea formation.
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-Bromo-3-fluorobenzylamine. The product can be further purified by column chromatography if necessary.
-
Step 2: Synthesis of N-(4-Bromo-3-fluorophenyl)-N'-(2-chloro-6-cyanophenyl)urea
This step involves the reaction of the synthesized amine with a suitable isocyanate to form the target phenylurea compound. The selection of the isocyanate is crucial for the final biological activity.
-
Materials:
-
4-Bromo-3-fluorobenzylamine (from Step 1)
-
2-Chloro-6-cyanophenyl isocyanate
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Triethylamine (as a base, optional)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve 4-Bromo-3-fluorobenzylamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
To this solution, add 2-chloro-6-cyanophenyl isocyanate (1.0 equivalent) dropwise at room temperature with stirring. A catalytic amount of triethylamine can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold diethyl ether or hexane) to remove any unreacted starting materials.
-
The final product, N-(4-Bromo-3-fluorophenyl)-N'-(2-chloro-6-cyanophenyl)urea, can be further purified by recrystallization or column chromatography.
-
Future Perspectives and Conclusion
This compound stands as a promising and versatile intermediate for the synthesis of novel agrochemicals. Its unique combination of reactive functional groups provides a powerful platform for the generation of diverse chemical libraries for high-throughput screening. The strategic incorporation of this building block can lead to the discovery of new pesticides with enhanced biological activity, improved crop safety, and more favorable environmental profiles.
Further research is warranted to explore the full potential of this compound in agrochemical discovery. This includes its use in the synthesis of other classes of pesticides, such as pyrethroids, neonicotinoids, and strobilurins, as well as the investigation of the structure-activity relationships of its derivatives. The detailed synthetic protocol provided herein serves as a foundational guide for researchers to embark on the synthesis of novel and potentially potent agrochemical candidates.
References
- 499983-13-0 | this compound - Alachem Co., Ltd. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(4-bromo-3-fluorophenyl)acetonitrile, CasNo.499983-13-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 3. 499983-13-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. (4-Bromo-3-fluorophenyl)acetonitrile | CAS: 499983-13-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Application Notes and Experimental Protocols for 4-Bromo-3-fluorophenylacetonitrile
Introduction & Compound Profile
4-Bromo-3-fluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its strategic importance, particularly in the fields of medicinal chemistry and materials science, stems from the unique arrangement of its functional groups: a reactive bromine atom, an electron-withdrawing fluorine atom, and a synthetically flexible nitrile group.[2] This substitution pattern allows for selective, sequential chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and functional materials.[3][4] The fluorine substituent can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom provides a reliable handle for cross-coupling reactions.[2][5]
This guide provides an in-depth look at the reactivity, handling, and application of this compound, focusing on a detailed protocol for its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[6]
| Property | Value | Source(s) |
| CAS Number | 499983-13-0 | [7] |
| Molecular Formula | C₈H₅BrFN | [7] |
| Molecular Weight | 214.03 g/mol | [7] |
| Appearance | Solid | [8] |
| Boiling Point | 279 °C at 760 mmHg | [1][7] |
| Flash Point | 122 °C | [1][9] |
| Purity | Typically ≥97% | [8] |
| Storage | Store at 2-8°C, sealed in a dry, well-ventilated place | [1] |
Scientific Rationale & Reactivity Profile
The synthetic utility of this compound is dictated by the distinct reactivity of its functional groups.
-
The Bromo Group (Br): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond is susceptible to oxidative addition by a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki, Heck, or Buchwald-Hartwig reactions.[10] This allows for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds.
-
The Fluoro Group (F): In contrast to the bromo group, the Carbon-Fluorine (C-F) bond is significantly stronger and more stable. Under typical palladium-catalyzed coupling conditions, the C-F bond remains intact.[10] Its primary role is electronic; as a strongly electron-withdrawing group, it modulates the reactivity of the aromatic ring and can impart desirable pharmacokinetic properties in pharmaceutical compounds.[5]
-
The Acetonitrile Group (-CH₂CN): This group is synthetically versatile. The nitrile moiety can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to a primary amine, providing a pathway to a variety of other compound classes.[11] The benzylic protons on the adjacent methylene (-CH₂) group are acidic and can be deprotonated to form a nucleophile for further functionalization.
This differential reactivity allows for the selective functionalization at the C-Br position while preserving the C-F and nitrile functionalities for subsequent transformations, making it an ideal scaffold for building molecular complexity.
Health & Safety Information
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[12]
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[12] It causes skin irritation and serious eye irritation.[13][14]
-
Handling: All manipulations should be performed inside a certified chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE). Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] Keep away from incompatible materials such as strong oxidizing agents.
| Precautionary Measure | Specification | Source(s) |
| Personal Protective Equipment | Nitrile gloves, chemical safety goggles, lab coat. | [13][15] |
| Engineering Controls | Use only in a chemical fume hood. | [12] |
| First Aid (Skin Contact) | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [12][13] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [13][14] |
| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or foam. Wear self-contained breathing apparatus. | [13][15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13][14] |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and an arylboronic acid. This reaction is fundamental for creating biaryl structures, which are common motifs in pharmaceutical agents.[6]
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | CAS No. | M.W. | Amount (mmol) | Equiv. | Notes |
| This compound | 499983-13-0 | 214.03 | 1.0 | 1.0 | Limiting Reagent |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 | Ensure high purity. |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 | Palladium(0) catalyst. Handle in a glovebox or under inert gas. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 | Anhydrous, powdered base is preferred. |
| 1,4-Dioxane | 123-91-1 | 88.11 | ~5 mL | - | Anhydrous, degassed solvent. Toluene is a common alternative. |
| Water | 7732-18-5 | 18.02 | ~1 mL | - | Degassed. |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).[10]
-
Expert Insight: Using an oven-dried flask is crucial to remove any adsorbed water, which can interfere with the catalytic cycle. K₃PO₄ is an effective base, particularly for substrates that may be sensitive to stronger bases.[10]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Expert Insight: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Maintaining an inert atmosphere throughout the setup and reaction is critical for success.[6]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, quickly add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Via syringe, add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane and 1 mL of water).[16]
-
Expert Insight: The solvent must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) before use to remove dissolved oxygen.[17] A biphasic solvent system like Dioxane/H₂O can help dissolve the inorganic base and facilitate the reaction.[10]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting aryl bromide.[10] Reactions are typically complete within 4-12 hours.
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (~20 mL) and water (~15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (~10 mL each).
-
Combine the organic layers and wash with brine (saturated NaCl solution) (~20 mL).[16]
-
Expert Insight: The brine wash helps to remove residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]
-
The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[16]
-
Characterization of Products
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions. The product is typically less polar than the starting aryl bromide.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the desired product.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[19]
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications.
- ChemBK. (2024). 4-Bromo-3-fluorobenzeneacetonitrile.
- SpectraBase. (n.d.). (4-Bromo-3-fluorophenyl)-acetonitrile.
- PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile.
- LookChem. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? - FAQ.
- Autech Industry Co.,Limited. (n.d.). Understanding 4-Bromo-3-fluorobenzonitrile: A Key Intermediate for Organic Synthesis.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Autech Industry Co.,Limited. (n.d.). Advanced Organic Synthesis: Leveraging 4-Bromo-3-fluorophenylacetic Acid.
- Smith, M. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2018(20-21), 2534-2553.
- Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2017). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 7(50), 31443-31449.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
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- 2. nbinno.com [nbinno.com]
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- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 499983-13-0 | this compound - Moldb [moldb.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
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- 19. 499983-13-0|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Reaction of 4-Bromo-3-fluorophenylacetonitrile with Organometallic Reagents
Introduction: Strategic Utilization of 4-Bromo-3-fluorophenylacetonitrile in Synthesis
This compound (CAS: 499983-13-0) is a versatile and strategically important building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its value stems from the orthogonal reactivity of its three key functional groups: the nitrile, the aryl bromide, and the aryl fluoride. The cyanomethyl group is a precursor to carboxylic acids, primary amines, and ketones.[2] The carbon-bromine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, while the carbon-fluorine bond is largely inert under these conditions, offering a site for late-stage modification or a stable substituent to modulate the electronic properties of the final product.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern the chemoselective reactions of this substrate with various classes of organometallic reagents.[4] We will explore reactions with strongly nucleophilic reagents and delve deeply into the expansive world of palladium-catalyzed cross-coupling, providing both field-proven insights and detailed, actionable protocols.
PART 1: Chemoselectivity with Strongly Nucleophilic Organometallics
The reaction of this compound with highly reactive organometallic reagents, such as Grignard and organolithium reagents, is dominated by the electrophilicity of the nitrile carbon.
Synthesis of Ketones via Grignard Reagent Addition
The addition of Grignard reagents (R-MgX) to the nitrile functional group is a classic and reliable method for the synthesis of ketones following an acidic workup.[2][5] The organometallic reagent's carbanion acts as a potent nucleophile, attacking the nitrile carbon to form a magnesium salt of an imine. This intermediate is stable and does not react further with another equivalent of the Grignard reagent.[6] Subsequent hydrolysis with aqueous acid liberates the desired ketone.[2][5]
Causality of Chemoselectivity: Under standard conditions for Grignard addition (e.g., 0 °C to room temperature), the nucleophilic attack at the nitrile is kinetically favored over halogen-metal exchange at the C-Br bond. Halogen-metal exchange typically requires much lower temperatures (e.g., -78 °C) to prevent side reactions.
Caption: Workflow for Grignard addition to form ketones.
Protocol 1: Synthesis of 1-(4-Bromo-3-fluorophenyl)propan-2-one
| Parameter | Value/Reagent | Moles (equiv) | Notes |
| Substrate | This compound | 1.0 | Starting material. |
| Reagent | Methylmagnesium bromide (3.0 M in Et₂O) | 1.2 | The Grignard reagent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Must be dry to prevent quenching the Grignard. |
| Temperature | 0 °C to Room Temperature | - | Controls reaction rate and minimizes side reactions. |
| Workup | 1 M Hydrochloric Acid (HCl) | - | Quenches the reaction and hydrolyzes the imine. |
Step-by-Step Procedure:
-
Add this compound (1.0 equiv) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add methylmagnesium bromide (1.2 equiv) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Continue stirring for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target ketone.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine bond in this compound is the primary site for a vast array of powerful palladium-catalyzed cross-coupling reactions. These reactions are foundational for constructing complex molecular architectures.
Core Principle of Chemoselectivity: In palladium-catalyzed cross-coupling, the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond is the first and often rate-determining step. The reactivity of aryl halides for this step follows the order: C-I > C-Br > C-OTf >> C-Cl >> C-F.[3] This significant difference in reactivity ensures that the C-Br bond undergoes selective oxidative addition while the much stronger and less reactive C-F bond remains intact.[3]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselectivity and the curious reactivity preferences of functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-3-fluorophenylacetonitrile
Introduction: The Strategic Value of 4-Bromo-3-fluorophenylacetonitrile in Heterocyclic Synthesis
This compound is a versatile and highly valuable starting material in the synthesis of complex organic molecules, particularly heterocyclic compounds that form the scaffold of many pharmaceutical and agrochemical agents.[1][2] Its utility stems from a unique combination of reactive sites: the nitrile group, the activated methylene protons, and the bromo- and fluoro-substituted aromatic ring. The bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug design.[2] The nitrile and adjacent methylene groups are precursors to a wide range of cyclization reactions to form five- and six-membered heterocyclic rings.
This guide provides detailed protocols and the underlying scientific principles for the synthesis of several important classes of heterocyclic compounds from this compound, including substituted pyridinones, pyrazoles, and 2-aminothiophenes. The methodologies are designed to be robust and adaptable for researchers in drug discovery and development.
I. Synthesis of 6-Amino-5-(4-bromo-3-fluorophenyl)-4-oxo-3,4-dihydropyridine-3-carbonitrile: A Pyridinone Scaffold
Pyridin-2-one and its derivatives are prevalent motifs in a vast number of biologically active compounds. The following protocol details a Thorpe-Ziegler type cyclization to construct a substituted pyridinone, leveraging the reactivity of the methylene and nitrile functionalities of the starting material. This approach involves a base-catalyzed self-condensation followed by an intramolecular cyclization.
Scientific Rationale
The reaction proceeds through the initial deprotonation of the methylene group of this compound by a strong base, such as sodium hydride, to form a reactive carbanion. This carbanion then acts as a nucleophile, attacking the nitrile carbon of a second molecule of the starting material to form a dimeric intermediate. Subsequent intramolecular cyclization via another deprotonation and nucleophilic attack on the second nitrile group leads to the formation of a six-membered dihydropyridine ring. Tautomerization of the resulting enamine affords the more stable pyridinone structure.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the pyridinone derivative.
Detailed Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2M Hydrochloric acid
-
Ethanol (for recrystallization)
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and filter paper
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) to a flame-dried round-bottom flask containing anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water to the flask.
-
Acidify the aqueous mixture to pH 2-3 with 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol to yield the desired 6-amino-5-(4-bromo-3-fluorophenyl)-4-oxo-3,4-dihydropyridine-3-carbonitrile.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 6-Amino-5-(4-bromo-3-fluorophenyl)-4-oxo-3,4-dihydropyridine-3-carbonitrile | C₁₄H₈BrFN₄O | 347.15 | Off-white to pale yellow solid | 60-75 |
II. Synthesis of 3-(4-Bromo-3-fluorophenyl)-1H-pyrazol-5-amine: A Pyrazole Core
Pyrazoles are a class of heterocyclic compounds with a wide range of pharmacological activities.[3][4] This protocol describes a practical synthesis of a 3-substituted pyrazol-5-amine from this compound.
Scientific Rationale
The synthesis begins with the base-catalyzed dimerization of this compound to form 3-amino-2-(4-bromo-3-fluorophenyl)but-2-enenitrile. This intermediate possesses an enamine and a nitrile group in a suitable arrangement for cyclization. The subsequent reaction with hydrazine hydrate leads to the formation of the pyrazole ring.[5][6] The hydrazine undergoes a condensation-cyclization reaction with the enamine-nitrile intermediate to furnish the final pyrazole product.
Reaction Scheme
Caption: Two-step synthesis of the pyrazole derivative.
Detailed Protocol
Part A: Synthesis of 3-Amino-2-(4-bromo-3-fluorophenyl)but-2-enenitrile
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt, 1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without further purification.
Part B: Synthesis of 3-(4-Bromo-3-fluorophenyl)-1H-pyrazol-5-amine
Materials and Equipment:
-
3-Amino-2-(4-bromo-3-fluorophenyl)but-2-enenitrile (from Part A, 1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 1.5 eq)
-
Ethanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Suspend the intermediate from Part A (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature. The product will crystallize out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure pyrazole product.
Quantitative Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 3-(4-Bromo-3-fluorophenyl)-1H-pyrazol-5-amine | C₉H₇BrFN₃ | 256.08 | White to off-white solid | 70-85 (over two steps) |
III. Synthesis of 2-Amino-4-(4-bromo-3-fluorophenyl)thiophene-3-carbonitrile: A Gewald Reaction Approach
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[7][8] This protocol adapts the Gewald reaction for the synthesis of a substituted 2-aminothiophene using this compound as the active methylene component.
Scientific Rationale
This one-pot synthesis involves the reaction of an aldehyde (in this case, formaldehyde, generated in situ or used as a solution), this compound, and elemental sulfur in the presence of a base catalyst. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene of the acetonitrile.[7][8] This is followed by the addition of sulfur to the double bond and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Conceptual Workflow
Caption: Workflow for the Gewald synthesis of the 2-aminothiophene.
Detailed Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Formaldehyde (37% aqueous solution, 1.2 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (catalytic amount, ~0.2 eq)
-
Ethanol
-
Isopropanol (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Add morpholine (0.2 eq) to the mixture, followed by the aqueous formaldehyde solution (1.2 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 3-5 hours. The reaction mixture will typically turn dark.
-
Monitor the reaction by TLC. Upon completion, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A solid product will precipitate.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from isopropanol to afford the desired 2-amino-4-(4-bromo-3-fluorophenyl)thiophene-3-carbonitrile.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 2-Amino-4-(4-bromo-3-fluorophenyl)thiophene-3-carbonitrile | C₁₁H₆BrFN₂S | 313.15 | Yellow to brown solid | 65-80 |
References
- Exploring 4-Bromo-3-Fluorobenzonitrile: Properties and Applications. (n.d.).
- synthesis of pyrazoles - YouTube. (2019, January 19).
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Scale-up synthesis involving 4-Bromo-3-fluorophenylacetonitrile
An Application Note for the Scale-Up Synthesis of 4-Bromo-3-fluorophenylacetonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, a critical intermediate in the development of pharmaceuticals and advanced materials. The narrative emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible large-scale production. This document is intended for researchers, chemists, and process development professionals who require a robust and scalable method for producing this key building block.
Introduction and Strategic Importance
This compound (CAS No. 499983-13-0) is a substituted phenylacetonitrile derivative whose strategic importance lies in its versatile chemical handles.[1][2] The presence of the nitrile group, a bromine atom, and a fluorine atom on the benzene ring allows for a multitude of subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom is amenable to various cross-coupling reactions, such as Suzuki or Heck couplings, for the formation of carbon-carbon bonds. The fluorine atom modulates the electronic properties of the ring, often enhancing the metabolic stability or binding affinity of the final active pharmaceutical ingredient (API). Consequently, this intermediate is a valuable component in the synthesis of complex molecules in medicinal chemistry and materials science.
The synthesis route detailed herein is a two-step process starting from the commercially available 4-bromo-3-fluorotoluene. This pathway was selected for its scalability, use of relatively inexpensive starting materials, and robust reaction conditions that are amenable to industrial production environments.[1]
Overall Synthesis Workflow
The selected synthetic route involves two primary transformations: (1) the free-radical bromination of the benzylic position of 4-bromo-3-fluorotoluene to yield the lachrymatory intermediate, 4-bromo-3-fluorobenzyl bromide, and (2) the subsequent nucleophilic substitution of the benzylic bromide with a cyanide anion to afford the target molecule, this compound.
Mechanistic Rationale and Causality
Step 1: Free-Radical Benzylic Bromination
The conversion of 4-bromo-3-fluorotoluene to its benzyl bromide derivative proceeds via a free-radical chain reaction. N-Bromosuccinimide (NBS) serves as a source of a low concentration of bromine radicals, which is crucial for achieving selectivity at the benzylic position over aromatic bromination. The reaction is initiated by a radical initiator, such as AIBN (Azobisisobutyronitrile), which decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine molecule (generated in situ from NBS) to form the product and a bromine radical, propagating the chain.
Step 2: Nucleophilic Substitution (Cyanation)
The formation of the final product occurs through a classic bimolecular nucleophilic substitution (SN2) mechanism.[3] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-bromo-3-fluorobenzyl bromide.[3] This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though the product is achiral). The bromide ion is displaced as the leaving group, resulting in the formation of the C-CN bond. The choice of a polar aprotic solvent or an aqueous-organic mixture helps to solvate the cyanide salt and facilitate the reaction.[4]
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations involving cyanides must be performed in a well-ventilated fume hood or an appropriate enclosed reactor system by trained personnel.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Grade |
| 4-Bromo-3-fluorotoluene | C₇H₆BrF | 189.03 | 95.0 g (0.50 mol) | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 93.5 g (0.525 mol) | Reagent |
| AIBN | C₈H₁₂N₄ | 164.21 | 1.64 g (0.01 mol) | Reagent |
| Acetonitrile | CH₃CN | 41.05 | 1000 mL | Anhydrous |
| Sodium Cyanide (NaCN) | NaCN | 49.01 | 27.0 g (0.55 mol) | ≥98% |
| Ethanol | C₂H₅OH | 46.07 | 500 mL | Reagent |
| Water | H₂O | 18.02 | 250 mL | Deionized |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1000 mL | Reagent |
Equipment: 2L three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle, dropping funnel, UV lamp (optional, but recommended), large separatory funnel, rotary evaporator.
Step-by-Step Procedure
Step 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide
-
Reactor Setup: Equip a 2L three-neck flask with a mechanical stirrer, reflux condenser, and a stopper. Charge the flask with 4-bromo-3-fluorotoluene (95.0 g), N-bromosuccinimide (93.5 g), AIBN (1.64 g), and acetonitrile (1000 mL).
-
Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 82°C). For enhanced initiation, the flask can be irradiated with a UV lamp.
-
Monitoring: The reaction progress can be monitored by GC or TLC (eluent: 10% ethyl acetate in hexanes). The reaction is typically complete within 3-5 hours. A key indicator is the consumption of the starting toluene derivative and the succinimide (denser than acetonitrile) being replaced by succinimide (which floats).
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to precipitate the succinimide by-product.
-
Isolation: Filter the cold suspension to remove the succinimide and wash the solid with a small amount of cold acetonitrile. Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator. The resulting crude oil is 4-bromo-3-fluorobenzyl bromide.
-
Note: This intermediate is a lachrymator and should be handled with extreme care. It is typically used directly in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Cyanide Solution Preparation: (EXTREME CAUTION) In a separate 2L flask equipped with a mechanical stirrer, dissolve sodium cyanide (27.0 g) in a mixture of water (250 mL) and ethanol (500 mL). Stir until a clear solution is obtained.
-
Reaction: Add the crude 4-bromo-3-fluorobenzyl bromide from the previous step to the cyanide solution via a dropping funnel over 30 minutes, maintaining a gentle stir. A mild exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 75-80°C) for 2-4 hours. Monitor the reaction for the disappearance of the benzyl bromide intermediate by TLC or GC.
-
Work-up and Quenching: Cool the reaction to room temperature. Pour the mixture into a large separatory funnel containing 1L of water. Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford this compound as an off-white solid.
-
Yield: ~80-90% over two steps.
-
Melting Point: 54-58 °C.
-
Process Safety and Hazard Management
The primary hazard in this synthesis is the use of sodium cyanide, which is highly toxic if ingested, inhaled, or absorbed through the skin.[5] A critical and non-negotiable safety protocol is to prevent its contact with acids, which will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7]
-
Engineering Controls: All manipulations of solid cyanide and the cyanation reaction must be conducted within a certified chemical fume hood or an enclosed reactor with appropriate scrubbing systems.[6][8]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[8]
-
pH Control: The reaction and work-up must be maintained under neutral to basic conditions to prevent HCN evolution.
-
Cyanide Waste Disposal: All aqueous waste and contaminated materials must be treated as hazardous cyanide waste. Quench residual cyanide in aqueous layers by adding a solution of sodium hypochlorite (bleach) or hydrogen peroxide under strongly basic conditions (pH > 10), which oxidizes cyanide to the much less toxic cyanate ion. This must be done carefully with temperature control.
Analytical Quality Control
To ensure the identity and purity of the final product, a suite of analytical tests should be performed.
| Analytical Method | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Aromatic protons will show complex splitting patterns. A characteristic singlet for the -CH₂- group is expected around δ 4.0 ppm. |
| ¹³C NMR | Structural Confirmation | A characteristic signal for the nitrile carbon (-CN) is expected around δ 117 ppm. A signal for the benzylic carbon (-CH₂) is expected around δ 25-30 ppm. |
| FT-IR | Functional Group ID | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹. |
| GC-MS | Purity & MW Confirmation | A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (214.03 g/mol ). |
| HPLC | Purity Assessment | Purity should be ≥98% by area normalization. |
| Melting Point | Purity Confirmation | A sharp melting point range consistent with literature values (54-58 °C). |
Conclusion
The two-step synthesis of this compound from 4-bromo-3-fluorotoluene is a robust and scalable process. By understanding the underlying reaction mechanisms and adhering strictly to the safety protocols, particularly concerning the handling of cyanides, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity. The analytical methods outlined provide a framework for quality control, ensuring the material is suitable for downstream applications in complex molecule synthesis.
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The Strategic Role of 4-Bromo-3-fluorophenylacetonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-3-fluorophenylacetonitrile, a pivotal building block in contemporary drug discovery. We explore its strategic importance, focusing on its dual reactivity that enables the synthesis of complex molecular architectures, particularly for kinase inhibitor development. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including Palladium-catalyzed Suzuki-Miyaura cross-coupling and [3+2] cycloaddition for tetrazole formation. The causality behind experimental choices, self-validating system designs, and comprehensive reference to authoritative sources are central to this guide, ensuring both scientific integrity and practical applicability.
Introduction: The Value Proposition of a Fluorinated Building Block
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and the use of versatile, multi-functional building blocks are cornerstones of modern drug design. This compound (CAS 499983-13-0) has emerged as a highly valuable intermediate due to its unique combination of structural features.[1][2] The fluorinated phenyl ring often enhances critical pharmacokinetic properties such as metabolic stability and binding affinity, while the ortho-disposition of the fluorine and bromine atoms offers distinct electronic and steric properties for exploitation.[3]
This molecule possesses two key reactive handles:
-
The Aryl Bromide: An excellent participant in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile and predictable installation of diverse aryl, heteroaryl, or alkyl groups.
-
The Acetonitrile Group: A versatile functional group that can be transformed into a primary amine, a carboxylic acid, or, significantly, a tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell permeability.[4][5]
These features make this compound an ideal starting point for the construction of compound libraries targeting various therapeutic areas, most notably in the development of kinase inhibitors.
Core Application: A Scaffold for Kinase Inhibitor Synthesis
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[6] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core structure found in numerous potent kinase inhibitors, acting as a bioisosteric replacement for the purine ring of ATP.[7][8] this compound serves as an exemplary precursor for elaborating this and related pharmacophores.
The general strategy involves a two-pronged approach:
-
Suzuki-Miyaura Coupling: To build the core bi-heteroaryl structure.
-
Nitrile Transformation: To install a key interacting moiety, such as a tetrazole.
The following workflow illustrates this strategic approach to generating a library of potential kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Application Protocols
The following protocols are presented as robust starting points for the synthesis of derivatives from this compound. They are based on established, high-yielding methodologies for analogous substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the cross-coupling of this compound with a generic arylboronic acid. This reaction is fundamental for creating the C-C bond that often forms the backbone of kinase inhibitors.[9][10]
Rationale: The choice of a palladium catalyst with a phosphine ligand, such as Pd(dppf)Cl₂, is crucial for efficient oxidative addition to the aryl bromide. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting nitrile.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Efficient for Ar-Br oxidative addition. |
| Base | K₂CO₃ (2.0 equiv) | Activates boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for catalytic cycle. |
| Atmosphere | Inert (Argon) | Prevents degradation of the Pd(0) active catalyst. |
Protocol 2: [3+2] Cycloaddition for Tetrazole Synthesis
This protocol describes the conversion of the nitrile functionality into a 5-substituted-1H-tetrazole. This is a key transformation in medicinal chemistry for introducing a carboxylic acid bioisostere.[4][6]
Rationale: The reaction proceeds via a [3+2] cycloaddition between the nitrile and an azide source. The use of a Lewis acid catalyst like Zinc Chloride (ZnCl₂) activates the nitrile towards nucleophilic attack by the azide ion, significantly accelerating the reaction rate under milder conditions than uncatalyzed methods.[11] DMF is an excellent polar aprotic solvent for this transformation.
Materials:
-
Arylacetonitrile derivative (from Protocol 1) (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Chloride (ZnCl₂) (1.1 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
5% HCl aqueous solution
-
Ethyl Acetate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the arylacetonitrile derivative in anhydrous DMF.
-
Reagent Addition: Add sodium azide and zinc chloride to the solution.
-
Reaction Execution: Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.
-
Acidification & Extraction: Acidify the aqueous mixture to pH ~2 with 5% HCl. This will protonate the tetrazole and may cause it to precipitate. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure tetrazole derivative.
Caption: Key steps in Lewis-acid catalyzed tetrazole synthesis.
Conclusion
This compound stands as a testament to the power of strategic functionalization in chemical building blocks. Its inherent reactivity profile allows for the efficient and modular synthesis of complex, biologically relevant molecules. The protocols detailed herein for Suzuki-Miyaura coupling and tetrazole formation provide a robust framework for researchers to leverage this intermediate in the design and synthesis of next-generation therapeutics, particularly in the competitive field of kinase inhibitor discovery. The principles of rational design, grounded in an understanding of reaction mechanisms and the strategic value of specific functional groups, are paramount to its successful application.
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- PubMed. (n.d.). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
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- PubMed Central (PMC). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives.
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Troubleshooting & Optimization
Side reactions in 4-Bromo-3-fluorophenylacetonitrile synthesis
An In-Depth Guide to the Synthesis of 4-Bromo-3-fluorophenylacetonitrile: Troubleshooting and Side Reaction Management
Welcome to our Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively working with or planning the synthesis of this compound (CAS 499983-13-0)[1][2][3][4]. This key intermediate is valuable in the synthesis of various pharmaceutical and agrochemical compounds. Our goal is to provide you with field-proven insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during its synthesis.
The most prevalent and reliable synthetic route proceeds in two main stages, starting from 4-bromo-3-fluorotoluene. This guide is structured around this pathway, addressing specific issues you might encounter at each step in a practical question-and-answer format.
Primary Synthetic Pathway Overview
The synthesis is typically a two-step process:
-
Benzylic Bromination: Radical bromination of 4-bromo-3-fluorotoluene to form the intermediate, 4-bromo-3-fluorobenzyl bromide.
-
Cyanation: Nucleophilic substitution of the benzylic bromide with a cyanide salt to yield the final product, this compound[5].
Technical Troubleshooting & FAQs
This section addresses common issues encountered during synthesis. We will explore the causality behind these problems and provide actionable solutions.
Part 1: Troubleshooting the Benzylic Bromination Step
This step involves the selective bromination of the methyl group on the aromatic ring. The most common method uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)[6].
Q1: My bromination reaction is slow, or the conversion of the starting material is low. What's going wrong?
A1: This is a common issue often traced back to the radical initiation process.
-
Cause 1: Ineffective Radical Initiation: The radical chain reaction may not be starting or propagating efficiently. The choice and quality of the initiator are critical. AIBN and BPO have different decomposition temperatures, so ensure your reaction temperature is appropriate for the chosen initiator. Also, initiators can degrade over time; using a fresh batch is recommended.
-
Solution 1: Verify the optimal temperature for your initiator (typically 70-80 °C for AIBN in CCl₄ or cyclohexane). Consider using a photolamp to facilitate initiation, as UV light can promote the formation of the bromine radical[7].
-
Cause 2: Presence of Radical Inhibitors: Impurities in the solvent or on the glassware can quench the radical reaction. Oxygen is a known radical inhibitor.
-
Solution 2: Use a high-purity, anhydrous, and non-polar solvent like carbon tetrachloride or cyclohexane. Ensure all glassware is thoroughly dried. Degassing the solvent by bubbling nitrogen or argon through it before starting the reaction can help remove dissolved oxygen.
Q2: I'm observing significant amounts of a dibrominated byproduct, 4-bromo-1-(dibromomethyl)-3-fluorobenzene. How can I improve selectivity?
A2: The formation of the dibromo species is a result of over-bromination.
-
Cause: The benzylic protons of the desired product, 4-bromo-3-fluorobenzyl bromide, are also susceptible to radical abstraction and subsequent bromination. Using an excess of NBS or allowing the reaction to run for too long increases the likelihood of this side reaction.
-
Solution:
-
Stoichiometry Control: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of NBS relative to the 4-bromo-3-fluorotoluene.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Q3: My product mixture contains isomers from bromination on the aromatic ring. Why is this happening and how do I prevent it?
A3: This indicates that an ionic bromination mechanism is competing with the desired radical pathway.
-
Cause: Radical bromination using NBS is highly selective for the benzylic position. Aromatic bromination is an electrophilic substitution reaction, which is typically catalyzed by Lewis acids. Trace amounts of acid impurities can catalyze this unwanted side reaction.
-
Solution:
-
Purify Reagents: Ensure your NBS is pure. It can be recrystallized from water to remove succinimide and acid impurities.
-
Avoid Metal Contamination: Ensure your reaction vessel is free from metal contaminants that could act as Lewis acids.
-
Add a Radical Promoter: While avoiding acids, sometimes adding a small amount of a radical promoter that is not a Lewis acid can help ensure the desired pathway dominates.
-
Part 2: Troubleshooting the Cyanation Step
This step is a nucleophilic substitution where the bromide of the intermediate is replaced by a cyanide ion. While seemingly straightforward, this step is prone to several side reactions.
Q4: My cyanation yield is low, and I have a significant amount of unreacted 4-bromo-3-fluorobenzyl bromide.
A4: Low conversion points to issues with nucleophilicity, solubility, or reaction conditions.
-
Cause 1: Poor Solubility of Cyanide Salt: Sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many organic solvents. If the cyanide concentration in the solution is too low, the reaction rate will be slow.
-
Solution 1:
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or acetone, which can better dissolve the cyanide salt.
-
Phase-Transfer Catalyst (PTC): In a biphasic system or when using less polar solvents, adding a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can shuttle the cyanide anion into the organic phase, dramatically increasing the reaction rate.
-
-
Cause 2: Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Solution 2: Gently heat the reaction mixture. A temperature range of 50-80 °C is often effective, but this should be optimized while monitoring for side reactions.
Q5: A major byproduct in my reaction is 4-bromo-3-fluorobenzyl alcohol. Where is it coming from?
A5: This is a classic hydrolysis side reaction.
-
Cause: The benzyl bromide intermediate is highly reactive and susceptible to nucleophilic attack by water. The cyanide salt itself can be hygroscopic, introducing water into the reaction. The hydroxide ions generated from the reaction of cyanide with water are also potent nucleophiles.
-
Solution:
-
Anhydrous Conditions: This is critical. Dry all glassware thoroughly. Use anhydrous solvents. Dry the cyanide salt in a vacuum oven before use if necessary.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Q6: I've isolated a high-molecular-weight, sticky, or solid byproduct that isn't the alcohol.
A6: This is likely a dimer or polymer resulting from the self-condensation of the product.
-
Cause: Thorpe-Ziegler Dimerization: Phenylacetonitriles have acidic benzylic protons (the -CH₂- group). In the presence of a base (like the cyanide ion, CN⁻), the product can be deprotonated to form a carbanion. This carbanion can then attack the nitrile group of another molecule in a self-condensation reaction known as the Thorpe reaction[8][9][10]. This leads to the formation of a β-iminonitrile dimer, which can be difficult to separate from the desired product[11][12].
-
Solution:
-
Control Basicity: While CN⁻ is necessary as the nucleophile, its basicity can be problematic. Avoid using stronger bases.
-
Temperature Management: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Higher temperatures can accelerate this side reaction.
-
Dilution: Running the reaction under more dilute conditions can reduce the frequency of intermolecular collisions, thus disfavoring the dimerization reaction.
-
Q7: I'm concerned about isocyanide formation. Is this a significant issue?
A7: Isocyanide formation is possible but usually a minor pathway in this specific reaction.
-
Cause: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through nitrogen leads to an isocyanide byproduct.
-
Solution: The Sₙ2 reaction of benzyl halides with cyanide salts generally favors the formation of the nitrile[13]. Using polar aprotic solvents like DMSO or DMF helps to solvate the cation of the cyanide salt without strongly solvating the cyanide anion, leaving the more nucleophilic carbon end free to react. This minimizes isocyanide formation.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative, though less common, route to consider is the Sandmeyer reaction, starting from 4-bromo-3-fluoroaniline.
Q8: Can I synthesize this compound using a Sandmeyer reaction? What are the challenges?
A8: Yes, this is chemically feasible, but it presents its own set of challenges. The process involves:
-
Diazotization of 4-bromo-3-fluoroaniline with nitrous acid (from NaNO₂ and a strong acid) to form a diazonium salt.
-
Reaction of the diazonium salt with a copper(I) cyanide catalyst to introduce the nitrile group[14][15][16].
Potential Issues:
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable and potentially explosive, especially if isolated. They are almost always generated in situ and used immediately at low temperatures (0-5 °C).
-
Side Reactions: The diazonium salt can react with water to form a phenol or with the halide counter-ion. Precise control of conditions is essential[17].
-
Copper Waste: The classic Sandmeyer reaction uses stoichiometric or catalytic amounts of copper salts, which results in copper-containing waste that requires proper disposal.
This route is generally considered when the corresponding aniline is more readily available or significantly cheaper than the toluene derivative.
Experimental Protocols
The following protocols are provided as a starting point and should be adapted and optimized based on your laboratory conditions and scale.
Protocol 1: Synthesis of 4-Bromo-3-fluorobenzyl bromide
-
Materials:
-
4-Bromo-3-fluorotoluene
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (anhydrous)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-3-fluorotoluene and carbon tetrachloride.
-
Add NBS and AIBN to the mixture.
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere. The use of a photolamp to irradiate the flask can accelerate the reaction[7].
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated brine solution[6].
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 4-bromo-3-fluorobenzyl bromide can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.
-
Protocol 2: Synthesis of this compound
-
Materials:
-
Crude 4-bromo-3-fluorobenzyl bromide
-
Sodium Cyanide (NaCN) (1.1 eq)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
-
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide quench solution (e.g., alkaline hypochlorite) available.
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMSO and sodium cyanide. Stir the suspension.
-
Add a solution of 4-bromo-3-fluorobenzyl bromide in a small amount of anhydrous DMSO to the cyanide suspension dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC or GC until the benzyl bromide is consumed.
-
Cool the reaction to room temperature and carefully pour it into a larger volume of cold water.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash them with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
-
Quantitative Data Summary
| Parameter | Step 1: Bromination | Step 2: Cyanation |
| Key Reagents | 4-bromo-3-fluorotoluene, NBS, AIBN | 4-bromo-3-fluorobenzyl bromide, NaCN |
| Solvent | CCl₄, Cyclohexane | DMSO, DMF, Acetone |
| Temperature | Reflux (70-80 °C) | 50-80 °C |
| Typical Yield | 75-90% (crude) | 70-85% (after purification) |
| Key Side Products | Dibrominated species, Aromatic bromination | 4-bromo-3-fluorobenzyl alcohol, Dimer |
References
- Thorpe-Ziegler Reaction | Chem-St
- 4-Bromo-3-fluorobenzeneacetonitrile - ChemBK ([Link])
- Thorpe reaction - Wikipedia ([Link])
- Sandmeyer reaction - Wikipedia ([Link])
- Thorpe–Ziegler reaction | Request PDF - ResearchG
- Sandmeyer Reaction - Organic Chemistry Portal ([Link])
- Thorpe reaction - L.S.College, Muzaffarpur ([Link])
- Benzyl cyanide - Wikipedia ([Link])
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH ([Link])
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3) ([Link])
- CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google P
- Dimerization of Benzyl and Allyl Halides via Photoredox-Mediated Disproportionation of Organozinc Reagents | Request PDF - ResearchG
- Reactions of Diazonium Salts: Sandmeyer and Rel
- This compound ([Link])
- Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li ([Link])
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
- Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communic
- Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 - Sciencemadness.org ([Link])
- 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem ([Link])
- Cyanation of Aryl Bromide : r/OrganicChemistry - Reddit ([Link])
- Preparation of 4-bromobenzyl bromide - PrepChem.com ([Link])
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN)
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal ([Link])
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Purification techniques for 4-Bromo-3-fluorophenylacetonitrile
Welcome to the technical support guide for the purification of 4-Bromo-3-fluorophenylacetonitrile (CAS 499983-13-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. The guidance is structured to help you diagnose issues, select the appropriate purification strategy, and optimize your experimental outcomes.
Critical Safety Information
Before proceeding with any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents used.
-
Hazards: This compound is classified as harmful if swallowed (H302). Phenylacetonitrile derivatives can be toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[1][2].
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood[1][3]. Avoid inhalation of dust or vapors and prevent contact with skin and eyes[2].
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is the first step in designing a purification strategy. The compound is typically a solid at room temperature.
| Property | Value | Source |
| CAS Number | 499983-13-0 | |
| Molecular Formula | C₈H₅BrFN | [4] |
| Molecular Weight | 214.04 g/mol | [4] |
| Physical Form | Solid | |
| Boiling Point | ~279 °C at 760 mmHg | |
| Storage | Sealed in a dry place, 2-8°C |
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities are typically related to the synthetic route. A common synthesis involves the bromination of 4-bromo-3-fluorotoluene followed by a cyanidation reaction. The nature of these impurities dictates the best purification method.
| Potential Impurity | Origin | Rationale |
| 4-Bromo-3-fluorotoluene | Starting Material | Incomplete initial bromination reaction. |
| 4-Bromo-3-fluoro-α,α-dibromotoluene | Over-bromination | A common side product in radical bromination of benzylic positions. |
| 4-Bromo-3-fluorobenzyl alcohol | Hydrolysis | The intermediate benzyl bromide is susceptible to hydrolysis by moisture. |
| 4-Bromo-3-fluorobenzoic acid | Hydrolysis/Oxidation | The nitrile group can hydrolyze to a carboxylic acid, especially under acidic or basic conditions. |
| (4-bromo-3-fluorophenyl)acetamide | Partial Hydrolysis | Partial hydrolysis of the nitrile group leads to the corresponding amide. |
Q3: How do I choose the best primary purification technique?
A3: The choice depends on the physical state of your crude product and the nature of the impurities. A logical decision-making workflow can save significant time and material.
Sources
Technical Support Center: Reactions of 4-Bromo-3-fluorophenylacetonitrile
Welcome to the technical support center for 4-Bromo-3-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during reactions with this versatile building block. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Section 1: Hydrolysis of the Nitrile Group
The conversion of the nitrile in this compound to a carboxylic acid is a fundamental transformation. However, incomplete reaction and byproduct formation are common hurdles.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis of this compound is incomplete, and I'm isolating the amide byproduct, 4-Bromo-3-fluorophenylacetamide. How can I drive the reaction to the carboxylic acid?
A1: The formation of the amide is an intermediate step in the hydrolysis of a nitrile.[1] Stalling at the amide stage is typically due to insufficiently forcing reaction conditions. To promote complete hydrolysis to the carboxylic acid, consider the following:
-
Increase Reaction Time and Temperature: Nitrile hydrolysis often requires prolonged heating.[2] Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.
-
Increase Concentration of Acid or Base: The rate of hydrolysis is dependent on the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH can be effective. For acid-catalyzed hydrolysis, a stronger acid or higher concentration may be necessary.[1]
Q2: What are the optimal conditions for hydrolyzing this compound to 4-Bromo-3-fluorophenylacetic acid?
A2: While optimal conditions can be substrate-specific, a reliable starting point for base-catalyzed hydrolysis is to use a significant excess of a strong base in a protic solvent.
| Parameter | Recommended Condition | Rationale |
| Base | 3-5 equivalents of NaOH or KOH | Ensures a sufficiently high concentration to drive the reaction to completion. |
| Solvent | Water, Ethanol/Water, or Dioxane/Water | Protic solvents are necessary for the hydrolysis mechanism. |
| Temperature | Reflux (typically 80-110 °C) | Provides the necessary activation energy for both steps of the hydrolysis.[2] |
| Reaction Time | 4-24 hours | Monitor by an appropriate analytical technique (TLC, LC-MS) for disappearance of starting material and amide intermediate. |
Troubleshooting Guide: Hydrolysis
Issue: Significant amount of 4-Bromo-3-fluorophenylacetamide remaining.
Caption: Troubleshooting workflow for incomplete hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 equiv) in a suitable solvent mixture (e.g., ethanol/water 1:1).
-
Addition of Base: Add a solution of NaOH (3-5 equiv) in water.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2. The carboxylic acid will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[3]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. However, dehalogenation and other side reactions can be problematic.
Frequently Asked Questions (FAQs)
Q3: I am observing significant dehalogenation (formation of 3-fluorophenylacetonitrile) in my Suzuki coupling reaction. How can I prevent this?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced instead of coupled.[4] This is often caused by the formation of a palladium-hydride species. To minimize dehalogenation:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired reductive elimination step over the dehalogenation pathway.[4][5]
-
Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases which can be a source of hydrides.[4][6]
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane.[4]
-
Reaction Temperature: Avoid excessively high temperatures, as this can promote dehalogenation.[6]
Q4: My Suzuki coupling is producing a significant amount of the homocoupled byproduct of my boronic acid. What is the cause and how can I fix it?
A4: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture.[7] To prevent this:
-
Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).[8]
-
Degassing: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.[6]
Q5: In my Buchwald-Hartwig amination, I am getting low yields and a complex mixture of byproducts. What are the key parameters to optimize?
A5: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[9] For an electron-deficient substrate like this compound, consider the following:
-
Catalyst System: Use a modern, highly active palladium precatalyst and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[10]
-
Amine Stoichiometry: The stoichiometry of the amine can be critical. An excess may be required, but a large excess can sometimes lead to side reactions.[10]
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Issue: Low yield and/or significant byproduct formation in Suzuki or Buchwald-Hartwig reactions.
Caption: Troubleshooting workflow for cross-coupling reactions.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., SPhos, 2-4 mol%), and an anhydrous base (e.g., K₃PO₄, 2-3 equiv).[6]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Section 3: Other Potential Side Reactions
Beyond the common byproducts discussed above, other side reactions can occur depending on the specific reaction conditions.
Frequently Asked Questions (FAQs)
Q6: Can the nitrile group itself react under my reaction conditions?
A6: Yes, the nitrile group can participate in side reactions. For example, under strongly acidic or basic conditions, it can be hydrolyzed as discussed in Section 1. In the presence of strong reducing agents like LiAlH₄, it can be reduced to a primary amine.[12] With organometallic reagents like Grignard reagents, it can be converted to a ketone after hydrolysis of the intermediate imine.[12] It is crucial to consider the compatibility of the nitrile group with all reagents and conditions in your planned reaction.
Q7: I am observing the formation of a byproduct that appears to be a dimer or polymer. What could be causing this?
A7: Phenylacetonitriles can undergo base-catalyzed dimerization or polymerization, especially in the presence of strong bases and at elevated temperatures. This is due to the acidity of the benzylic protons. To minimize this, consider using a weaker base if tolerated by the desired reaction, or adding the base slowly at a lower temperature.
References
- BenchChem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 1-(4-Bromo-3-fluorophenyl)ethanone.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Chemguide. (n.d.). hydrolysis of nitriles.
- PMC. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- ACS Publications. (2017).
- ACS Publications. (n.d.).
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- PubMed. (2007).
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2016).
- BenchChem. (2025).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction.
- ResearchGate. (n.d.). The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes.
- Moldb. (n.d.). 499983-13-0 | this compound.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 499983-13-0.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ResearchGate. (n.d.).
- TSI Journals. (n.d.).
- Semantic Scholar. (1991).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:499983-13-0.
- Sigma-Aldrich. (n.d.). This compound | 499983-13-0.
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- ResearchGate. (n.d.).
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- 7. Yoneda Labs [yonedalabs.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Solvent Effects on 4-Bromo-3-fluorophenylacetonitrile Reactivity
Welcome to the technical support center for 4-Bromo-3-fluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding the profound impact of solvent choice on its reactivity in key synthetic transformations. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for this compound, and how does the solvent choice influence them?
This compound is primarily used in two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the fluorine and nitrile groups. In these reactions, the bromine atom is the target for substitution. The solvent's role is paramount in stabilizing the charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMSO, DMF, and NMP are essential for high yields and reaction rates.[1]
-
Metal-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Buchwald-Hartwig, and cyanation. Solvent choice here is more complex, as it must facilitate the solubility of diverse components (organic substrate, inorganic base, organometallic catalyst) and modulate catalyst activity.[2]
Q2: I am planning a Nucleophilic Aromatic Substitution (SNAr) reaction. Why is a polar aprotic solvent like DMSO recommended over a polar protic solvent like ethanol?
This is a critical point that often determines the success of an SNAr reaction. The mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess large dipole moments and can effectively stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction.[3] Crucially, they do not have acidic protons, so they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons (O-H or N-H bonds). They form a "solvent cage" around the nucleophile via hydrogen bonding, stabilizing it and drastically reducing its nucleophilicity.[3][4] This effect often slows the reaction to an impractical rate or prevents it from occurring altogether.
Troubleshooting Guides
Problem 1: Low or No Conversion in a Nucleophilic Aromatic Substitution (SNAr) Reaction
You are attempting to substitute the bromine atom with an amine or alkoxide nucleophile in the presence of a base, but TLC/LC-MS analysis shows only starting material.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low SNAr conversion.
Possible Causes & Solutions
-
Incorrect Solvent Type: You are using a protic or non-polar solvent.
-
Solution: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.[1]
-
-
Presence of Water: Your solvent is not anhydrous. Water can compete as a nucleophile, leading to undesired hydroxylation byproducts, and can also affect the solubility and activity of the base.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Poor Solubility: The reagents, particularly the base (e.g., K₂CO₃), are not sufficiently soluble in the chosen solvent.
-
Solution: While DMSO is excellent for SNAr, if base solubility is an issue, consider a solvent like DMF. Sonication can sometimes help dissolve reagents before heating.
-
Problem 2: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
You are performing a Suzuki or Buchwald-Hartwig reaction and observe initial product formation, but the reaction stalls, leaving significant starting material. TLC may show catalyst decomposition (baseline streaking).
Possible Causes & Solutions
-
Oxygen Contamination: The Pd(0) active catalyst is readily oxidized to an inactive Pd(II) state by oxygen.
-
Solution: The solvent must be rigorously degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of inert gas.
-
-
Solvent Incompatibility with Base: You are using a strong base (e.g., NaOtBu) in a solvent with which it can react, especially at elevated temperatures (e.g., some esters).
-
Solution: Use a robust, non-reactive solvent appropriate for the chosen base. Ethers like dioxane and THF, or aromatic hydrocarbons like toluene, are common and effective choices for many cross-coupling reactions.[2]
-
-
Biphasic System Issues (Suzuki Coupling): Many Suzuki reactions use a mixture of an organic solvent (like dioxane or toluene) and water to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). If mixing is inefficient, the reaction can be slow.
-
Solution: Ensure vigorous stirring to create a fine emulsion between the phases. In some cases, adding a co-solvent like ethanol or using a phase-transfer catalyst can improve the reaction rate.
-
Data & Protocols
Table 1: Properties of Common Solvents in Organic Synthesis
Choosing the right solvent requires balancing polarity, boiling point, and aprotic/protic nature. This table provides key parameters to guide your selection.[5][6][7][8]
| Solvent | Class | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |
| Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 46.7 | 4.1 | 189 |
| N,N-Dimethylformamide (DMF) | Amide | 36.7 | 3.86 | 153 |
| Acetonitrile (MeCN) | Nitrile | 37.5 | 3.44 | 81.6 |
| Acetone | Ketone | 20.7 | 2.69 | 56.3 |
| Tetrahydrofuran (THF) | Ether | 7.6 | 1.75 | 66 |
| Polar Protic | ||||
| Water (H₂O) | Aqueous | 80.1 | 1.87 | 100 |
| Methanol (MeOH) | Alcohol | 32.7 | 2.87 | 64.7 |
| Ethanol (EtOH) | Alcohol | 24.6 | 1.66 | 78.3 |
| Non-Polar | ||||
| Toluene | Aromatic | 2.4 | 0.31 | 110.6 |
| Dichloromethane (DCM) | Halogenated | 8.9 | 1.14 | 39.7 |
| Hexane | Alkane | 1.9 | ~0 | 68.7 |
Experimental Protocol: SNAr Reaction with an Amine
This protocol details the synthesis of 2-(3-fluoro-4-(piperidin-1-yl)phenyl)acetonitrile from this compound.
Reaction Scheme:
Caption: SNAr reaction of this compound.
Methodology:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethyl sulfoxide (DMSO, approx. 0.2 M).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Add piperidine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 4-12 hours).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Causality: The Role of Solvent in a Palladium-Catalyzed Cyanation Cycle
While this compound already contains a nitrile, understanding the solvent's role in palladium-catalyzed cyanation is crucial for related substrates. A primary challenge is catalyst deactivation by excess cyanide.[9]
Caption: Influence of solvent on the Pd-catalyzed cyanation cycle.
Mechanistic Insight:
The solvent system is chosen to control the concentration of free cyanide ions. Using a cyanide source with low solubility in the organic reaction medium, such as Zn(CN)₂ or K₄[Fe(CN)₆], prevents a high concentration of cyanide from building up.[9][10] This strategy is critical because excess cyanide is an excellent ligand for palladium and can coordinate to the metal center at any stage of the catalytic cycle, forming inactive species like [Pd(CN)₄]²⁻ and effectively poisoning the catalyst.[9][10] Biphasic systems, such as THF/water, can further control the rate of cyanide delivery from the aqueous to the organic phase.[11]
References
- Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- COMMON SOLVENT PROPERTIES. (n.d.). Millersville University.
- Solvent Physical Properties. (n.d.). University of Wisconsin-Madison.
- Physical properties of some common organic solvents. (n.d.). Oregon State University.
- Anilkumar, G., & Ghorpade, R. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33891-33906.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Chemistry Portal.
- Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15914–15917.
- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173–6177.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. Solvent Physical Properties [people.chem.umass.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Low-Temperature Synthesis Involving 4-Bromo-3-fluorophenylacetonitrile
Welcome to the technical support center for synthetic procedures involving 4-bromo-3-fluorophenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for a common low-temperature application: the α-alkylation of this compound. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental challenges but also to build a deeper understanding of your chemical system.
I. Troubleshooting Guide: α-Alkylation of this compound
Low-temperature deprotonation of the benzylic position of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, is a powerful method for carbon-carbon bond formation. However, this reaction is sensitive to several parameters. Below are common issues and their remedies in a question-and-answer format.
Question 1: My reaction is showing very low conversion of the starting material, even after the addition of the electrophile. What are the likely causes?
Answer: Low conversion is a frequent issue in low-temperature reactions and can often be traced back to the initial deprotonation step. Here are the primary factors to investigate:
-
Ineffective Base Generation or Degradation: Lithium diisopropylamide (LDA) is a highly reactive, moisture-sensitive base.[1][2][3] Its efficacy can be compromised if not prepared or handled correctly.
-
Causality: LDA is typically prepared in situ from diisopropylamine and n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C).[2][3] The n-BuLi solution must be accurately titrated before use, as it degrades over time. Any exposure of the LDA solution to atmospheric moisture will rapidly quench it.
-
Solution:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (dry nitrogen or argon).
-
Use freshly titrated n-butyllithium.
-
When preparing LDA, add the n-BuLi slowly to the diisopropylamine solution at -78 °C and allow it to stir for at least 15-30 minutes before adding your substrate.
-
-
-
Insufficient Deprotonation Time or Temperature: The formation of the carbanion is not instantaneous.
-
Causality: While LDA is a very strong base, the deprotonation of the benzylic protons of this compound still requires sufficient time to proceed to completion.[1]
-
Solution: After adding the this compound solution to the LDA, allow the mixture to stir at -78 °C for a sufficient period (e.g., 30-60 minutes) to ensure complete carbanion formation before adding the electrophile. You can monitor the progress of the deprotonation by quenching a small aliquot with D₂O and analyzing by ¹H NMR to see the disappearance of the benzylic proton signal.
-
-
Poor Solubility of the Substrate: The starting material must be fully dissolved for the reaction to proceed efficiently.
-
Causality: At -78 °C, the solubility of many organic compounds decreases significantly. If your substrate crashes out of the solution, it will not be accessible to the base.
-
Solution: Ensure you are using a suitable anhydrous solvent in which your substrate is soluble at low temperatures, such as tetrahydrofuran (THF). You may need to increase the solvent volume, but be mindful of the impact on concentration.
-
Question 2: I am observing the formation of significant side products, including what appears to be a dimer of my starting material. Why is this happening?
Answer: Dimerization and other side reactions are often indicative of issues with the timing of electrophile addition or the nature of the electrophile itself.
-
Premature Warming of the Reaction: The lithiated intermediate is highly reactive and thermally unstable.
-
Causality: If the reaction temperature rises above -78 °C before the electrophile is added, the carbanion can act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule of the starting material, leading to dimerization.[4]
-
Solution: Maintain strict temperature control throughout the deprotonation and alkylation steps. Use a well-insulated dry ice/acetone bath and monitor the internal reaction temperature.
-
-
Slow Addition of the Electrophile: A localized excess of the carbanion can lead to side reactions.
-
Causality: If the electrophile is added too slowly, or if mixing is poor, regions of the reaction mixture will have a high concentration of the lithiated intermediate, which can lead to the side reactions mentioned above.
-
Solution: Add the electrophile as a solution in the reaction solvent, and add it at a steady, reasonably fast rate to the vigorously stirred reaction mixture at -78 °C.
-
-
Use of a Hindered or Unreactive Electrophile: The choice of electrophile is critical.
-
Causality: If the electrophile is too sterically hindered or not reactive enough, the alkylation reaction will be slow, allowing competing side reactions to occur.[1]
-
Solution: Use primary alkyl halides, as they are most suitable for Sₙ2 reactions with the carbanion.[1] Secondary halides may give lower yields, and tertiary halides will likely lead to elimination reactions.
-
Question 3: My desired product is formed, but it is contaminated with isonitrile impurities. How can I prevent this and how can I remove them?
Answer: While this is more common in nitrile syntheses using cyanide salts, isonitrile formation can sometimes be a minor side pathway. However, impurities are more likely to arise from the work-up procedure.
-
Isonitrile Formation during Synthesis: The cyanide ion is an ambident nucleophile.[5]
-
Causality: In syntheses starting from an alkyl halide and a cyanide salt (like the Kolbe nitrile synthesis), the cyanide ion can attack with either the carbon or the nitrogen.[6] The choice of solvent and counter-ion is crucial. Polar aprotic solvents like DMSO favor nitrile formation.[5][6]
-
Solution: If you are preparing the this compound yourself, use an alkali metal cyanide (NaCN, KCN) in a polar aprotic solvent.[5]
-
-
Removal of Isonitrile Impurities during Work-up: Isonitriles can often be removed chemically.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for low-temperature α-alkylation of nitriles?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent. Its low freezing point, ability to dissolve many organic compounds at low temperatures, and its capacity to solvate the lithium cation make it ideal for reactions involving LDA.[3]
Q2: How critical is the reaction temperature of -78 °C?
A2: Maintaining a temperature of -78 °C (the sublimation point of dry ice) is critical for several reasons.[1][2] It prevents the degradation of the LDA base, ensures the kinetic deprotonation of the less hindered α-proton (if applicable), and minimizes side reactions of the thermally unstable lithiated intermediate.[1][2] Allowing the temperature to rise prematurely is a common cause of reaction failure.
Q3: How do I properly quench the reaction?
A3: The reaction should be quenched at low temperature to avoid a sudden exotherm. A common method is to add a saturated aqueous solution of ammonium chloride (NH₄Cl). This will protonate any remaining carbanion and neutralize any unreacted LDA. For larger scale reactions, a proton source like methanol can be added slowly at -78 °C before warming and adding water.
Q4: What are the key safety precautions when working with this compound and LDA?
A4: Both the starting material and the reagents require careful handling.
-
Cyanide Compounds: Although the nitrile group in this compound is covalently bound, it can release hydrogen cyanide (HCN) gas under strong acidic or basic conditions, especially with heating.[7][8] All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7][10]
-
LDA and n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite on contact with air or moisture. LDA solutions are also highly reactive. Both must be handled under an inert atmosphere using syringe and cannula techniques.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material.
-
Product Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the structure of your product.[11] You should see the disappearance of the benzylic CH₂ signal from the starting material and the appearance of a new CH signal, along with signals for your newly introduced alkyl group.
-
Mass Spectrometry (GC-MS or LC-MS): This will confirm the molecular weight of your product and help to identify any impurities.[11]
-
Infrared (IR) Spectroscopy: You can confirm the continued presence of the nitrile group (C≡N stretch, typically around 2250 cm⁻¹).
-
III. Experimental Protocol & Data
Protocol: α-Alkylation of this compound with Iodomethane
This protocol provides a representative example of a low-temperature alkylation.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (solution in hexanes, titrated)
-
Iodomethane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add titrated n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 20 minutes.
-
Carbanion Formation: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 45 minutes.
-
Alkylation: Add iodomethane (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Stir for 1-2 hours at this temperature, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value | Importance |
| Purity of Starting Material | >98% | High purity is crucial to avoid side reactions from impurities.[12] |
| Equivalents of LDA | 1.05 - 1.1 eq | A slight excess ensures complete deprotonation of the substrate. |
| Reaction Temperature | -78 °C | Critical for kinetic control and stability of the lithiated intermediate.[1][2] |
| Deprotonation Time | 30 - 60 min | Ensures complete formation of the carbanion before adding the electrophile. |
| Electrophile Equivalents | 1.1 - 1.5 eq | A slight excess drives the alkylation reaction to completion. |
IV. Visualizations
Experimental Workflow Diagram
Caption: Workflow for the α-alkylation of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the alkylation reaction.
V. References
-
Division of Research & Innovation. (n.d.). Cyanides SOP. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications? Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-Bromo-3-fluorobenzeneacetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]
-
Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
BOJN Scientific. (n.d.). This compound. Retrieved from [Link]
-
Kaur, H. (2016). Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. Integrative Research Advances, 3(1), 13-15. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up Procedures for 4-Bromo-3-fluorophenylacetonitrile Reactions
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the work-up and purification of reactions involving 4-Bromo-3-fluorophenylacetonitrile. The following troubleshooting guides and FAQs address common challenges encountered in the laboratory, emphasizing the chemical principles behind each procedural step to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the post-reaction work-up phase. Each entry details the problem, its probable causes, and validated solutions.
Q1: I'm observing a persistent emulsion at the organic/aqueous interface during my extractive work-up. How can I resolve this?
A1: Emulsion formation is a common issue in extractive work-ups, particularly when the reaction mixture contains finely divided solids, surfactants, or byproducts that stabilize the interface between the organic and aqueous layers.
Causality: Emulsions are colloidal suspensions of one liquid in another. Their stability is often enhanced by amphiphilic molecules or particulate matter that accumulate at the liquid-liquid boundary, reducing the interfacial tension. Vigorous shaking of the separatory funnel can exacerbate this issue by increasing the surface area between the two phases.
Step-by-Step Resolution Protocol:
-
Patience and Gentle Inversion: Initially, allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own. In the future, use gentle, repeated inversions of the funnel rather than vigorous shaking to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, which in turn decreases the solubility of organic components in the aqueous layer and can help disrupt the emulsion.[1][2]
-
Filtration: If the emulsion is caused by fine solid precipitates, filter the entire mixture through a pad of Celite® or glass wool. This removes the solid particles that may be stabilizing the emulsion.
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help break the emulsion.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.
Preventative Measures:
-
Ensure all starting materials are fully dissolved before beginning the reaction.
-
Filter the reaction mixture before the aqueous work-up if any solids are present.
-
Avoid vigorous shaking during extraction; opt for gentle, repeated inversions.
Q2: After solvent removal, my this compound is a persistent oil and fails to crystallize. What are my next steps?
A2: The failure of a compound to crystallize is typically due to the presence of impurities that inhibit the formation of a crystal lattice or because the compound has a low melting point. This compound is a solid at room temperature, so impurities are the most likely cause.
Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities, such as residual solvent or reaction byproducts, can disrupt the ordered packing required to form a stable crystal lattice.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to the Analytical Characterization of 4-Bromo-3-fluorophenylacetonitrile
Introduction: The Imperative for Rigorous Characterization
4-Bromo-3-fluorophenylacetonitrile (BFPN) is a halogenated aromatic nitrile that serves as a critical intermediate in the synthesis of various high-value molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its molecular structure, featuring a strategic arrangement of bromo, fluoro, and nitrile functionalities, makes it a versatile building block for constructing complex target compounds.[2] For researchers, scientists, and drug development professionals, the unequivocal confirmation of its identity, purity, and stability is not merely a procedural step but a foundational requirement for ensuring the validity of experimental outcomes, the safety of downstream products, and the integrity of regulatory submissions.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of BFPN. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare the strengths and limitations of alternative techniques, and present a holistic analytical strategy. The protocols and data herein are designed to be self-validating systems, providing a robust framework for quality control and structural elucidation.
Chromatographic Purity Profiling: HPLC vs. GC
The assessment of purity is the cornerstone of chemical characterization. For a semi-volatile compound like BFPN, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools, yet they offer distinct advantages and are best utilized as orthogonal methods for a complete purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
HPLC is the preeminent method for analyzing the primary analyte and detecting any non-volatile or thermally labile impurities, such as dimers, reaction by-products, or degradation products. A reversed-phase method is the logical choice due to the moderate polarity of the BFPN molecule.
Expertise & Rationale: The selection of a C18 stationary phase provides a versatile hydrophobic surface for retaining the aromatic analyte. A gradient elution with acetonitrile and water is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted. The addition of a small amount of formic acid to the mobile phase sharpens peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities. UV detection is ideal, as the aromatic ring of BFPN provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the BFPN sample and dissolve in 50 mL of Acetonitrile to achieve a 0.5 mg/mL concentration. Filter through a 0.45 µm syringe filter.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: Linear ramp to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 50% B and equilibrate.
-
Data Presentation: HPLC vs. GC Comparison
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Application | Purity analysis, quantification, detection of non-volatile impurities. | Analysis of volatile and semi-volatile compounds, residual solvents. |
| Analyte Volatility | Not required; suitable for thermally labile compounds. | Required; analyte must be volatile and thermally stable. |
| Typical Impurities | By-products, dimers, starting materials, degradation products. | Residual solvents, volatile starting materials, regioisomers.[3] |
| Strengths | Versatile, robust, excellent for a wide range of polarities.[4] | High resolution, exceptional sensitivity for volatile compounds.[4][5] |
| Limitations | May not detect highly volatile impurities (e.g., solvents). | Not suitable for non-volatile or thermally labile compounds. |
Caption: Workflow for HPLC purity analysis of BFPN.
Gas Chromatography (GC): Precision Tool for Volatile Impurities
GC is an invaluable orthogonal technique to HPLC, specifically for detecting and quantifying volatile impurities that might be missed by liquid chromatography, such as residual solvents from the synthesis or volatile regioisomers.[3][4]
Expertise & Rationale: A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to carbon-containing analytes, making it ideal for purity calculations. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides excellent resolution for a wide range of small molecules. The temperature program is designed to first elute highly volatile solvents at a low temperature before ramping up to elute the main BFPN peak and any less volatile impurities.
Experimental Protocol: Gas Chromatography
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh ~20 mg of the BFPN sample and dissolve in 10 mL of a suitable volatile solvent like acetone or ethyl acetate to achieve a 2 mg/mL concentration.
Caption: Workflow for GC analysis of volatile impurities in BFPN.
Spectroscopic Structural Elucidation
While chromatography confirms purity, spectroscopy confirms identity. A combination of NMR, Mass Spectrometry, and IR spectroscopy is required for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the precise structure of an organic molecule.[6] For BFPN, ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the carbon-hydrogen framework and the position of the fluorine substituent.
Expertise & Rationale: The substitution pattern on the aromatic ring creates a distinct set of signals in the ¹H NMR spectrum. The chemical shifts and, critically, the coupling constants (J-values) between the protons and between protons and the fluorine atom provide definitive proof of the 1,2,4-substitution pattern. ¹³C NMR, often run with proton decoupling, shows the number of unique carbon environments, while ¹⁹F NMR provides a simple spectrum confirming the presence of the fluorine atom. Deuterated chloroform (CDCl₃) is a common and suitable solvent.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of BFPN in ~0.7 mL of CDCl₃.
-
¹H NMR: Acquire standard proton spectrum. Observe chemical shifts, integration, and multiplicity.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire proton-decoupled fluorine spectrum.
Data Presentation: Predicted NMR and Spectroscopic Data for BFPN
| Technique | Parameter | Expected Observation/Value | Rationale |
| ¹H NMR | Aromatic H (H-5) | ~7.6 ppm (dd) | Downfield due to adjacent Br and F. Doublet of doublets from coupling to H-2 and H-6. |
| Aromatic H (H-2) | ~7.4 ppm (dd) | Coupling to H-6 and F. | |
| Aromatic H (H-6) | ~7.2 ppm (ddd) | Coupling to H-2, H-5, and F. | |
| Methylene H (-CH₂CN) | ~3.7 ppm (s) | Singlet, adjacent to the aromatic ring and nitrile group. | |
| ¹³C NMR | Nitrile C (-C≡N) | ~117 ppm | Characteristic chemical shift for a nitrile carbon. |
| Methylene C (-CH₂CN) | ~23 ppm | Aliphatic carbon shifted downfield by the nitrile group. | |
| Aromatic C | 6 signals (~110-140 ppm) | C-F and C-Br carbons will show large shifts and C-F coupling. | |
| ¹⁹F NMR | Aromatic F | ~ -110 to -130 ppm | Single resonance confirming the fluorine environment. |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 213/215 (1:1 ratio) | Corresponds to the molecular weight (C₈H₅BrFN). The isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) is the key identifier.[7] |
| Major Fragment | m/z 134 | Loss of Bromine atom ([M-Br]⁺). | |
| FT-IR | C≡N Stretch | 2250 ± 10 cm⁻¹ | Strong, sharp peak characteristic of a nitrile functional group. |
| C=C Stretch (Aromatic) | 1450-1600 cm⁻¹ | Multiple sharp peaks indicating the aromatic ring. | |
| C-F Stretch | 1200-1280 cm⁻¹ | Strong absorption in the fingerprint region.[8] | |
| C-Br Stretch | 500-650 cm⁻¹ | Strong absorption in the low-frequency fingerprint region.[8] |
Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Coupling Gas Chromatography with Mass Spectrometry (GC-MS) is a highly effective method for both confirming the molecular weight of the main peak and identifying volatile impurities.
Expertise & Rationale: Electron Ionization (EI) is a standard technique that provides a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule. For BFPN, the most crucial diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of a single bromine atom in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as a quick identity check and can reveal gross impurities.
Expertise & Rationale: The FT-IR spectrum of BFPN will be dominated by a few characteristic peaks. The most unambiguous is the sharp, strong absorption from the nitrile (C≡N) stretch. The presence of strong C-F and C-Br stretching bands in the fingerprint region, along with aromatic C=C and C-H absorptions, completes the spectral identity.
An Integrated Analytical Strategy: A Self-Validating System
No single technique is sufficient for complete characterization. A robust, self-validating analytical strategy relies on the orthogonal application of multiple methods. The results from each technique should corroborate the others, building a comprehensive and trustworthy data package.
Caption: Integrated workflow for the complete characterization of BFPN.
This logical flow ensures that a sample is first screened for purity and identity before committing to the more resource-intensive NMR analysis for final structural confirmation. Each step provides a checkpoint, and only when all data are consistent is the material's quality fully certified. This integrated approach embodies the principles of scientific integrity and provides the trustworthy data required for advanced research and development.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-3-fluorophenylacetonitrile: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of synthetic intermediates are paramount for ensuring the integrity and success of their work. 4-Bromo-3-fluorophenylacetonitrile, a key building block in various pharmaceutical and agrochemical syntheses, requires robust analytical methodologies for its characterization. This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for this compound, juxtaposed with alternative analytical approaches. The focus here is not merely on procedural steps but on the underlying scientific rationale that governs methodological choices, ensuring a self-validating approach to analysis.
Understanding the Analyte: this compound
Before delving into its analytical characterization, it is crucial to understand the key structural features of this compound that will influence its behavior in a mass spectrometer and in chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | |
| Molecular Weight | 214.03 g/mol | |
| CAS Number | 499983-13-0 | |
| Structure | A phenylacetonitrile core with bromine and fluorine substituents on the aromatic ring. | N/A |
The presence of a bromine atom is particularly significant in mass spectrometry due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which provides a clear signature for bromine-containing fragments.[1] The electronegative fluorine atom and the nitrile group will also influence fragmentation pathways.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Detailed Examination
For a volatile compound like this compound, GC-MS with electron ionization (EI) is a primary technique for both identification and quantification. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] This fragmentation pattern serves as a molecular fingerprint, enabling confident identification through spectral library matching or de novo interpretation.
Predicted Electron Ionization Fragmentation Pattern
While an experimentally acquired mass spectrum for this compound is not publicly available in spectral databases like NIST, a reliable fragmentation pattern can be predicted based on established principles of organic mass spectrometry and the analysis of structurally similar compounds. The fragmentation is driven by the formation of the most stable carbocations and radicals.[3]
Molecular Ion (M⁺˙): The molecular ion will exhibit a characteristic isotopic cluster for one bromine atom, with two peaks of nearly equal intensity at m/z 213 and 215. The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the nitrogen rule.[2]
Key Fragmentation Pathways:
-
Loss of Bromine Radical (•Br): This is often a favorable fragmentation pathway for brominated aromatic compounds, leading to the formation of a stable phenyl cation.[4] This would result in a fragment ion at m/z 134.
-
[M - Br]⁺ = C₈H₅FN⁺, m/z 134
-
-
Benzylic Cleavage (Loss of •CH₂CN): Cleavage of the bond between the aromatic ring and the cyanomethyl group is another common fragmentation pathway for substituted phenylacetonitriles. This would result in a bromo-fluorophenyl cation.
-
[M - CH₂CN]⁺ = C₆H₃BrF⁺, m/z 173/175
-
-
Formation of Tropylium and Related Ions: Aromatic compounds often undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z 91. However, in this substituted case, we would expect related structures. Loss of Br and HCN from the molecular ion could lead to a fluorinated benzyne-type radical cation.
-
Loss of Halogens and other Small Molecules: Sequential losses of F, HCN, and other small neutral molecules from the primary fragment ions will lead to a series of lower mass ions.
The following diagram illustrates the predicted major fragmentation pathways:
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The Strategic Advantage of 4-Bromo-3-fluorophenylacetonitrile in Modern Drug Discovery: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. An ideal building block offers a combination of reactivity, versatility, and the ability to impart desirable physicochemical properties to the final molecule. In this guide, we provide an in-depth technical comparison of 4-Bromo-3-fluorophenylacetonitrile, a key fluorinated building block, with its non-fluorinated and other halogenated analogs. We will explore its performance in crucial synthetic transformations and provide experimental insights to guide your selection process.
Introduction to this compound: A Privileged Scaffold
This compound, with the chemical formula C₈H₅BrFN, is a versatile intermediate in organic synthesis. Its structure is characterized by a phenylacetonitrile core substituted with a bromine atom at the 4-position and a fluorine atom at the 3-position. This unique arrangement of functional groups provides multiple reactive sites for chemical modification, making it a valuable tool for the construction of complex molecules, particularly in the synthesis of pharmaceutical agents and other bioactive compounds.[1]
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 499983-13-0 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol [2] |
| Boiling Point | 279°C[3] |
| Appearance | Solid[2] |
The presence of the fluorine atom, a common bioisostere for hydrogen, can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, making fluorinated building blocks like this compound highly sought after in drug discovery programs.[4][5]
Synthetic Utility: A Tale of Two Reactive Centers
The synthetic versatility of this compound stems from two primary reactive centers: the bromine atom on the aromatic ring and the benzylic position adjacent to the nitrile group.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond is a key handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. While direct head-to-head comparative data for this compound is limited in the available literature, we can infer its reactivity based on established principles. The electron-withdrawing nature of the fluorine and nitrile groups can influence the oxidative addition step of the catalytic cycle. A representative protocol for a similar substrate, 4-bromobenzonitrile, demonstrates high yields, suggesting that this compound would also be an effective coupling partner.[6]
Illustrative Suzuki-Miyaura Coupling Workflow:
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reaction of this compound with various amines in the presence of a palladium catalyst and a suitable ligand allows for the facile formation of C-N bonds. The electron-deficient nature of the aromatic ring, enhanced by the fluorine and nitrile substituents, can facilitate the reductive elimination step of the catalytic cycle.
Conceptual Buchwald-Hartwig Amination Pathway:
Caption: Conceptual pathway for the Buchwald-Hartwig amination.
Reactions at the Benzylic Position
The protons on the carbon adjacent to the nitrile group are acidic and can be removed by a suitable base to form a carbanion. This nucleophilic species can then participate in various bond-forming reactions, such as alkylation and condensation.[7]
Comparative Analysis with Alternative Building Blocks
The choice of a building block is often a balance between reactivity, cost, and the desired properties of the final product. Here, we compare this compound with several key alternatives.
Comparison with Non-Fluorinated Analogs
| Building Block | Key Features | Considerations |
| 4-Bromophenylacetonitrile | - Readily available and cost-effective.- Well-established reactivity in cross-coupling reactions.[6] | - Lacks the benefits of fluorination (e.g., enhanced metabolic stability, altered pKa). |
| 4-Chlorophenylacetonitrile | - Generally more cost-effective than the bromo-analog. | - Lower reactivity in oxidative addition for cross-coupling reactions compared to bromides.[8] |
Experimental Data Snapshot: Suzuki-Miyaura Coupling Yields
While direct head-to-head comparisons are scarce, the following table provides representative yields for Suzuki-Miyaura couplings of similar substrates to illustrate general reactivity trends.
| Aryl Halide Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | 4-Formylphenylboronic acid | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | up to 97 | [6] |
| 4-Bromobenzonitrile | 2-Pyridylboronate | 2-(4-Cyanophenyl)pyridine | 63 | [6] |
Note: This data is for a closely related analog and serves as a benchmark. The presence of the ortho-fluoro substituent in this compound may influence reaction kinetics and yields.
Comparison with Other Halogenated and Substituted Phenylacetonitriles
| Building Block | Key Features | Considerations |
| 4-Bromo-2-fluorophenylacetonitrile | - Positional isomer of the topic compound.[9] | - The fluorine atom is ortho to the cyanomethyl group, which may introduce steric hindrance and alter electronic effects. |
| 3,4-Dichlorophenylacetonitrile | - Offers two sites for potential functionalization.[10] | - Selective functionalization can be challenging. The chloro groups are generally less reactive than bromo in cross-coupling. |
The Impact of Fluorine Substitution on Reactivity in Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the high electronegativity of fluorine makes it a powerful activating group and, counterintuitively, a good leaving group.[11] This is because the rate-determining step is the formation of the stabilized Meisenheimer complex, which is accelerated by the inductive electron withdrawal of the fluorine atom.[12]
Logical Relationship of Reactivity in SNAr:
Caption: Fluorine's influence on SNAr reactivity.
Application in the Synthesis of Bioactive Molecules: Janus Kinase (JAK) Inhibitors
Substituted phenylacetonitriles are key structural motifs in a number of biologically active compounds. For instance, the core of several Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and myeloproliferative neoplasms, incorporates a substituted phenyl ring attached to a nitrogen-containing heterocycle.[13][14] The strategic placement of substituents on the phenyl ring is crucial for achieving high potency and selectivity. While specific examples utilizing this compound in the synthesis of marketed JAK inhibitors are not readily found in the public domain, its structural features make it a highly relevant building block for the exploration of new chemical space in this area.
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block for modern organic synthesis and drug discovery. Its unique combination of a reactive bromine handle for cross-coupling reactions and a strategically placed fluorine atom for modulating physicochemical properties offers a distinct advantage over its non-fluorinated and other halogenated counterparts. While direct, head-to-head quantitative comparisons with all possible alternatives remain an area for further investigation, the established principles of organic chemistry and the available data on related compounds strongly support its utility. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.
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- Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. J. Med. Chem.2017, 60(2), 767-786.
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A Senior Application Scientist's Guide to Alternatives for 4-Bromo-3-fluorophenylacetonitrile in Synthesis
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For researchers and professionals in drug development and materials science, the selection of a chemical building block is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 4-Bromo-3-fluorophenylacetonitrile is a valuable reagent, prized for its trifecta of reactive sites: the acidic benzylic protons, the bromine atom poised for cross-coupling, and a fluorine atom that modulates electronic properties and can participate in nucleophilic aromatic substitution (SNAr). However, synthetic strategy is not a one-size-fits-all endeavor. The optimal building block is entirely dependent on the desired final molecular architecture.
This guide provides an in-depth comparison of strategic alternatives to this compound, offering field-proven insights and experimental data to inform your selection process. We will explore how subtle structural changes in the building block can unlock entirely different synthetic possibilities.
The Core Reagent: Understanding this compound
The utility of this compound stems from its distinct functionalities. The cyanomethyl (-CH₂CN) group provides a nucleophilic handle via its acidic α-protons, enabling alkylation and condensation reactions. The C4-Bromo and C3-Fluoro substituents on the phenyl ring offer orthogonal sites for further elaboration. The bromine is a workhorse for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom activates the ring and can serve as a leaving group in SNAr reactions under specific conditions.
Strategic Alternatives: A Comparative Analysis
The most effective alternative is one that is chosen with a clear synthetic goal in mind. We will compare three classes of alternatives based on the desired transformation.
Alternative 1: 4-Bromo-3-fluorobenzonitrile — For Direct Biaryl Synthesis
When the primary goal is to form a C-C bond directly on the aromatic ring without the intervening methylene (-CH₂-) spacer, 4-Bromo-3-fluorobenzonitrile is the superior choice. This isomer shifts the synthetic focus from the benzylic position to reactions involving the aryl bromide and the nitrile group itself.
Causality of Choice: By removing the benzylic methylene group, you eliminate the possibility of α-alkylation. This is advantageous when the synthetic route calls for a direct connection between the fluorinated phenyl ring and another moiety, a common motif in pharmaceuticals and electronic materials. The nitrile group can then be retained or transformed into other functional groups like amines or carboxylic acids post-coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electron-withdrawing nature of both the nitrile and fluorine substituents on 4-Bromo-3-fluorobenzonitrile can enhance the rate of oxidative addition, a key step in the catalytic cycle.[1]
| Parameter | This compound | 4-Bromo-3-fluorobenzonitrile | Rationale & Insights |
| Primary Use Case | Introduction of a -CH₂(CN)-Ar linker | Direct arylation of the core ring | The choice is fundamentally driven by the desired final structure. |
| Key Reaction | α-Alkylation / Condensation | Palladium-catalyzed cross-coupling[1] | Two different strategic approaches to molecular assembly. |
| Typical Suzuki Yield | Moderate to High | High | The nitrile group's direct conjugation enhances reactivity in cross-coupling.[1] |
| Downstream Potential | Further modification of the nitrile | Hydrolysis of nitrile to acid, reduction to amine | Both offer versatile handles for subsequent transformations. |
Alternative 2: 4-Iodo-3-fluorophenylacetonitrile — For Enhanced Cross-Coupling Reactivity
For syntheses that are sensitive to harsh conditions or require high efficiency in cross-coupling, replacing bromine with iodine is a well-established strategy. An iodo-analog, such as 4-Iodo-3-fluorophenylacetonitrile , offers significantly higher reactivity.
Causality of Choice: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl >> F.[2][3] This is a direct consequence of the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst much more readily, often allowing for lower catalyst loadings, milder temperatures, and shorter reaction times.[2][4] This can be critical for preserving sensitive functional groups elsewhere in the molecule.
Comparative Reactivity in Cross-Coupling
| Parameter | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) | Rationale & Insights |
| Relative Reactivity | Good | Excellent | Lower C-I bond dissociation energy facilitates the rate-limiting oxidative addition step.[2] |
| Typical Temperature | 80 - 110 °C | Room Temperature - 80 °C | Milder conditions can improve functional group tolerance and reduce side reactions.[5] |
| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol% | Higher reactivity often allows for lower amounts of expensive palladium catalysts. |
| Cost & Availability | Generally lower cost, widely available | Higher cost, less common | The choice is often a trade-off between reactivity and reagent cost. |
Alternative 3: 3,4-Difluorobenzonitrile — For Nucleophilic Aromatic Substitution (SNAr)
When the synthetic plan involves introducing a nucleophile onto the aromatic ring, 3,4-Difluorobenzonitrile presents a compelling alternative. Here, the strategy shifts from cross-coupling to SNAr.
Causality of Choice: In this molecule, both fluorine atoms are activated by the strongly electron-withdrawing nitrile group. The fluorine at the C4 position is para to the nitrile, making it highly susceptible to nucleophilic attack.[6] This allows for the displacement of the C4-fluorine with a wide range of nucleophiles (amines, alkoxides, thiols), providing a powerful method for diversification. The C3-fluorine is less activated and typically remains, offering a site for future modification or acting as a metabolic blocker in drug candidates.
Comparative Reactivity in SNAr
| Substrate | Leaving Group | Position of Attack | Expected Reactivity | Rationale & Insights |
| This compound | F or Br | C3 or C4 | Low (SNAr) | The cyanomethyl group is not as strongly activating as a directly attached nitrile. Cross-coupling at C-Br is the dominant pathway. |
| 3,4-Difluorobenzonitrile | F | C4 | High (SNAr) | The C4-Fluorine is strongly activated by the para-nitrile group, facilitating the formation of the Meisenheimer complex.[6][7][8] |
Experimental Protocols & Workflows
To provide a practical context, we present two distinct experimental protocols that highlight the different synthetic applications of the primary reagent and a key alternative.
Protocol 1: α-Alkylation of this compound
This protocol demonstrates the use of the acidic benzylic protons for C-C bond formation.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Alkyl halide (e.g., Propargyl bromide, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon), add this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorobenzonitrile
This protocol showcases the use of an alternative for direct biaryl synthesis.
Materials:
-
4-Bromo-3-fluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
-
Ethyl acetate
Procedure:
-
To a flask, add 4-Bromo-3-fluorobenzonitrile, the arylboronic acid, and potassium carbonate.[10]
-
Add the Toluene/Water solvent mixture.
-
Degas the mixture by bubbling Argon through the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of Argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[10]
Visualization of Synthetic Strategy
The choice of building block fundamentally alters the synthetic pathway.
Caption: Comparative synthetic pathways.
Caption: Decision workflow for building block selection.
Conclusion and Future Outlook
While this compound is a potent and versatile building block, a nuanced approach to reagent selection is the hallmark of sophisticated synthetic design. For direct biaryl formation, 4-Bromo-3-fluorobenzonitrile offers a more direct route. For reactions demanding milder cross-coupling conditions, an iodo-analog is the superior electrophile, albeit at a higher cost. Finally, when the strategy calls for nucleophilic substitution, a substrate like 3,4-Difluorobenzonitrile is designed for precisely that purpose.
By understanding the inherent reactivity of each alternative and aligning it with the overall synthetic goal, researchers can design more elegant, efficient, and robust routes to their target molecules. The continued development of novel building blocks and catalytic systems will undoubtedly expand this chemical toolbox, enabling the synthesis of increasingly complex and functional molecules.
References
- Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467–3469. [Link]
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). [Link]
- The Suzuki Reaction. (2014, February 6). Columbia University. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- ChemAnalyst. (2023, April 25). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Ritter, T., et al. (2016, November 18). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
- Vapourtec. (n.d.).
- Adamo, R., et al. (2021).
- Kuda, P., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]
- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Evaluation of 4-Bromo-3-fluorophenylacetonitrile in Pharmaceutical Synthesis: A Cost-Benefit and Alternatives Analysis
A Guide for Medicinal and Process Chemists
The judicious selection of starting materials is a cornerstone of efficient and cost-effective drug development. Halogenated phenylacetonitriles are a critical class of intermediates, offering versatile handles for molecular elaboration. Among these, 4-Bromo-3-fluorophenylacetonitrile has garnered significant attention as a valuable building block. This guide provides a detailed analysis of its strategic use, weighs its benefits against key alternatives, and offers practical, data-driven insights for researchers in drug discovery and process development.
The Molecular Advantage: Unpacking the Utility of this compound
The structure of this compound is a study in synthetic potential. Each functional group confers distinct advantages that can be strategically leveraged in a synthetic campaign.
-
The Bromine Handle: Positioned at the 4-position, the bromine atom is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, enabling rapid exploration of chemical space around the phenyl core.
-
The Ortho-Fluorine Influence: The fluorine atom at the 3-position is not merely a spectator. Its strong electron-withdrawing nature can modulate the reactivity of the adjacent bromine in coupling reactions. More importantly, incorporating fluorine into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable electrostatic interactions, and increase membrane permeability.
-
The Phenylacetonitrile Moiety: The cyanomethyl group is a versatile synthon. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles like tetrazoles.[1][2] This functional group is prevalent in numerous marketed drugs, often serving as a key pharmacophore or a precursor to one.[1][2]
A Comparative Benchmarking: Performance Against Key Alternatives
To fully appreciate the value proposition of this compound, it must be compared against other structurally related and commercially available building blocks. This section evaluates it against two common alternatives: 4-Bromo-3-fluorobenzonitrile and 1-bromo-2-fluoro-4-iodobenzene .
Reactivity and Synthetic Versatility
| Feature | This compound | 4-Bromo-3-fluorobenzonitrile | 1-Bromo-2-fluoro-4-iodobenzene |
| Primary Reactive Sites | Bromine (cross-coupling), α-carbon (alkylation), Nitrile (transformation) | Bromine (cross-coupling), Nitrile (transformation) | Iodine (selective cross-coupling), Bromine (cross-coupling) |
| Key Transformations | Suzuki, Heck, Buchwald-Hartwig couplings; Nitrile reduction/hydrolysis/cycloaddition | Suzuki, Heck, Buchwald-Hartwig couplings; Nitrile reduction/hydrolysis/cycloaddition | Orthogonal Suzuki, Sonogashira, etc. (I vs. Br)[3] |
| Unique Advantage | Direct access to a two-carbon extended amine or carboxylic acid. | More direct precursor for benzamides or tetrazoles directly on the ring. | Allows for sequential, site-selective introduction of two different groups.[3] |
| Potential Limitation | Requires an additional step (reduction/hydrolysis) to unmask key functional groups. | Lacks the benzylic carbon for further elaboration at that position. | Higher cost and more complex synthesis of the starting material itself. |
Cost and Availability Analysis
The economic feasibility of a synthetic route is paramount. The following table provides an estimated cost comparison based on current supplier pricing for research quantities.
| Building Block | CAS Number | Typical Purity | Estimated Cost (per 10g) |
| This compound | 499983-13-0 | ≥97% | $45 - $75[4][5] |
| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | ≥98% | $30 - $50 |
| 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 | ≥98% | $200 - $300[3] |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Analysis: 4-Bromo-3-fluorobenzonitrile is generally the most economical option. However, the slightly higher cost of this compound is often justified if the synthetic target requires the CH2-NH2 or CH2-COOH moiety, as it saves a synthetic step (e.g., a Rosenmund–von Braun reaction followed by reduction) compared to starting from the corresponding benzonitrile. 1-Bromo-2-fluoro-4-iodobenzene is a specialty reagent, and its high cost is only warranted when the synthetic design absolutely requires sequential, site-selective functionalization.
Experimental Workflow: A Practical Guide
Synthesis of this compound
A common and reliable method for the preparation of this compound involves a two-step sequence starting from 4-bromo-3-fluorotoluene.[6] This protocol is designed to be self-validating through clear in-process controls.
Caption: Synthetic pathway for this compound.
Detailed Step-by-Step Protocol:
-
Benzylic Bromination:
-
To a solution of 4-bromo-3-fluorotoluene (1.0 equiv.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser, add N-Bromosuccinimide (NBS, 1.1 equiv.).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 equiv.).
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Causality: The AIBN initiates a radical chain reaction where NBS selectively brominates the benzylic position, which is more reactive than the aromatic ring under these conditions.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The resulting crude 4-bromo-3-fluorobenzyl bromide is often used directly in the next step.
-
-
Cyanide Displacement (Nucleophilic Substitution):
-
Caution: This step involves the use of highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve the crude 4-bromo-3-fluorobenzyl bromide in a polar aprotic solvent like DMSO or acetone.
-
In a separate flask, dissolve sodium cyanide (NaCN, 1.2 equiv.) in the same solvent.
-
Slowly add the cyanide solution to the benzyl bromide solution at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material.
-
Causality: The cyanide ion is a potent nucleophile that displaces the bromide in an SN2 reaction to form the desired carbon-carbon bond.
-
Upon completion, carefully quench the reaction by pouring it into a large volume of cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
-
Strategic Recommendations and Conclusion
The choice between this compound and its alternatives is a strategic decision dictated by the overall synthetic plan.
Caption: Decision matrix for selecting the optimal building block.
-
Choose this compound when your target molecule requires a -(CH2)n- linker (where n=1) between the aromatic ring and a key functional group like an amine or carboxylic acid. Its cost is justified by the reduction in synthetic steps.
-
Choose 4-Bromo-3-fluorobenzonitrile for the most cost-effective route when the nitrile or a derivative (amide, tetrazole) is directly attached to the aromatic ring.
-
Reserve 1-Bromo-2-fluoro-4-iodobenzene for complex syntheses where the strategic value of its orthogonal reactive sites outweighs its significantly higher cost.
By employing this data-driven, comparative approach, medicinal and process chemists can optimize their synthetic routes, conserve resources, and accelerate the journey from chemical blueprint to life-changing therapeutic.
References
- ChemBK. "4-Bromo-3-fluorobenzeneacetonitrile." Accessed January 11, 2026. [Link]
- Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, via National Institutes of Health. Accessed January 11, 2026. [Link]
- CP Lab Safety. "this compound, min 95%, 1 gram." Accessed January 11, 2026. [Link]
Sources
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- 4. This compound | 499983-13-0 [sigmaaldrich.com]
- 5. This compound - CAS:499983-13-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. chembk.com [chembk.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-3-fluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromo-3-fluorophenylacetonitrile is a valuable building block in medicinal chemistry, and its synthetic pathway can significantly impact the overall efficiency of a research program. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for your specific needs.
Introduction
This compound, with its strategic placement of bromo, fluoro, and cyano functional groups, offers multiple points for molecular elaboration, making it a crucial intermediate in the synthesis of a variety of biologically active molecules. The choice of synthetic route can influence not only the yield and purity of the final product but also factors such as cost, scalability, and safety. This guide will focus on two primary, well-established routes: a two-step synthesis from 4-bromo-3-fluorotoluene and a three-step synthesis from 4-bromo-3-fluorobenzaldehyde.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Bromo-3-fluorotoluene | Route 2: From 4-Bromo-3-fluorobenzaldehyde |
| Starting Material | 4-Bromo-3-fluorotoluene | 4-Bromo-3-fluorobenzaldehyde |
| Number of Steps | 2 | 3 |
| Key Intermediates | 4-Bromo-3-fluorobenzyl bromide | 4-Bromo-3-fluorobenzyl alcohol, 4-Bromo-3-fluorobenzyl bromide |
| Overall Yield (Estimated) | Good to Excellent | Moderate to Good |
| Key Advantages | Shorter route, potentially higher overall yield. | Readily available starting material, avoids benzylic bromination of toluene derivative. |
| Key Disadvantages | Benzylic bromination can sometimes lead to side products. | Longer route, introduces an additional reduction and halogenation step. |
Route 1: Synthesis from 4-Bromo-3-fluorotoluene
This approach is a direct and efficient two-step process that begins with the commercially available 4-bromo-3-fluorotoluene.
Step 1: Benzylic Bromination of 4-Bromo-3-fluorotoluene
The first step involves a free-radical bromination at the benzylic position of 4-bromo-3-fluorotoluene to yield 4-bromo-3-fluorobenzyl bromide. This reaction is typically initiated by light or a radical initiator.
Experimental Protocol:
-
Materials:
-
4-Bromo-3-fluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 4-bromo-3-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 4-bromo-3-fluorobenzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.
-
Step 2: Cyanation of 4-Bromo-3-fluorobenzyl bromide
The benzylic bromide is then converted to the target phenylacetonitrile via a nucleophilic substitution reaction with a cyanide salt.
Experimental Protocol:
-
Materials:
-
4-Bromo-3-fluorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
-
Procedure:
-
Dissolve 4-bromo-3-fluorobenzyl bromide in DMSO.
-
Add sodium cyanide to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Workflow for the synthesis of this compound from 4-bromo-3-fluorotoluene.
Route 2: Synthesis from 4-Bromo-3-fluorobenzaldehyde
This three-step route provides an alternative pathway, particularly if 4-bromo-3-fluorobenzaldehyde is a more readily available or cost-effective starting material.
Step 1: Reduction of 4-Bromo-3-fluorobenzaldehyde
The synthesis begins with the reduction of the aldehyde to the corresponding benzyl alcohol.
Experimental Protocol:
-
Materials:
-
4-Bromo-3-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve 4-bromo-3-fluorobenzaldehyde in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-fluorobenzyl alcohol.
-
Step 2: Conversion of Benzyl Alcohol to Benzyl Bromide
The resulting benzyl alcohol is then converted to the corresponding bromide, a more reactive intermediate for the subsequent cyanation.
Experimental Protocol:
-
Materials:
-
4-Bromo-3-fluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Dichloromethane or other inert solvent
-
-
Procedure:
-
Dissolve 4-bromo-3-fluorobenzyl alcohol in dichloromethane and cool in an ice bath.
-
Slowly add phosphorus tribromide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 4-bromo-3-fluorobenzyl bromide.
-
Step 3: Cyanation of 4-Bromo-3-fluorobenzyl bromide
This final step is identical to the second step of Route 1.
Caption: Workflow for the synthesis of this compound from 4-bromo-3-fluorobenzaldehyde.
Alternative Synthetic Strategies
Sandmeyer Reaction
The Sandmeyer reaction is a classical method for introducing a cyano group onto an aromatic ring.[1][2] This would involve the diazotization of a suitable aniline precursor, such as 4-amino-3-fluorophenylacetonitrile or a related compound, followed by treatment with a copper(I) cyanide salt. While a powerful tool, this route is often contingent on the availability of the aniline starting material and can sometimes be lower yielding than the nucleophilic substitution pathways described above.
Product Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | A singlet for the benzylic protons (-CH₂CN) and a multiplet pattern for the aromatic protons. |
| ¹³C NMR | Characteristic peaks for the nitrile carbon, the benzylic carbon, and the aromatic carbons, with splitting patterns due to the fluorine atom. |
| IR Spectroscopy | A sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for the bromine atom. |
| Purity (HPLC/GC) | A major peak corresponding to the desired product, with purity typically expected to be >98%. |
Conclusion
Both Route 1 and Route 2 are viable and effective methods for the synthesis of this compound.
-
Route 1 is the more direct approach and is likely to provide a higher overall yield due to the fewer number of synthetic steps. It is the recommended route if 4-bromo-3-fluorotoluene is readily available.
-
Route 2 , while longer, offers a reliable alternative if 4-bromo-3-fluorobenzaldehyde is the preferred starting material. The individual steps are generally high-yielding and utilize common laboratory reagents.
The ultimate choice of synthesis will depend on a careful evaluation of starting material availability and cost, desired scale of the reaction, and the laboratory's capabilities. This guide provides the foundational information to make an informed decision and to successfully synthesize this important chemical intermediate.
References
- ChemBK. 4-Bromo-3-fluorobenzeneacetonitrile. [Link]
- Ali, H., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2635-2667. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- PrepChem.com. Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. [Link]
- Google Patents.
- Organic Chemistry Portal.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-fluorophenylacetonitrile
For the modern researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount to discovery. 4-Bromo-3-fluorophenylacetonitrile, a halogenated organic compound, serves as a valuable building block in the creation of complex molecules. However, with its utility comes the profound responsibility of ensuring its safe handling and disposal. Improper disposal not only poses significant health and environmental risks but can also result in severe regulatory non-compliance.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS 499983-13-0) should always be the primary source of information, we can infer its likely hazard profile from structurally similar compounds and its chemical class.
This compound belongs to two critical hazard categories: halogenated organics and nitriles . The carbon-halogen bond makes it persistent and a candidate for specific disposal methods, while the nitrile group can release highly toxic hydrogen cyanide gas upon combustion or when exposed to strong acids.[1][2]
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Classification | Associated Risks | Primary Citation(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | [3][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin. | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][3] |
| Environmental Hazard | Not Classified | Data insufficient, but halogenated organics are often persistent. Do not empty into drains. | [1][5] |
| Special Hazards | Reactivity | May produce toxic gases (e.g., Hydrogen Cyanide, Hydrogen Bromide) upon combustion. |[1][2] |
Disclaimer: This table is an inferred profile based on similar compounds. Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact product you are using.
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as a halogenated organic waste .[6] Co-mingling this waste with non-halogenated solvents can lead to the entire container being classified as halogenated waste, significantly increasing disposal costs and complexity.
Why the Segregation? Halogenated compounds, like those containing bromine, chlorine, or fluorine, can produce highly corrosive and toxic byproducts such as hydrochloric acid (HCl) or hydrobromic acid (HBr) during incineration if not handled in a specialized, high-temperature incinerator equipped with acid gas scrubbers.[6] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often prohibiting their disposal in landfills.[7][8]
Disposal Workflow and Decision-Making
The following diagram outlines the procedural flow for the safe disposal of this compound waste from the point of generation to final removal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is clear: preventing exposure is the first line of defense against the compound's acute toxicity.[1]
-
Hand Protection: Wear nitrile gloves. Inspect them for tears or holes before use.[9]
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhaling dust or vapors.[9]
Protocol 2: Waste Collection and Container Management
Proper collection and containment prevent accidental spills and ensure regulatory compliance.
-
Select the Correct Container: Use a designated "Halogenated Organic Waste" container provided by your institution's Environmental Health & Safety (EHS) department. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.[10]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10] Fill out the label completely, listing "this compound" and any other constituents by their full chemical name. Do not use abbreviations.[6]
-
Waste Addition:
-
Pure/Concentrated Waste: Transfer solid waste or concentrated solutions into the waste container inside a chemical fume hood.
-
Contaminated Labware: Disposable items (e.g., pipette tips, weighing paper) heavily contaminated with the compound should be placed in a sealed, labeled bag and then into a solid hazardous waste container.
-
Aqueous Solutions: While this compound has low water solubility, any aqueous waste layers from extractions will be saturated and must be disposed of as halogenated hazardous waste. Do not dispose of them down the drain.[1]
-
-
Keep Containers Closed: The container must remain sealed at all times except when actively adding waste. This is a critical EPA requirement to prevent the release of volatile organic compounds.[10]
Protocol 3: Temporary Storage
Hazardous waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Store the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[11]
-
Segregation: Do not store the halogenated waste container next to incompatible materials, such as strong acids or bases.
Protocol 4: Final Disposal
As the generator of the waste, you are responsible for it until it is accepted by a licensed disposal facility.
-
Contact EHS: Once the waste container is nearly full or you have completed the project, contact your institution's EHS department to schedule a waste pickup.
-
Professional Handling: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Method of Disposal: The universally accepted and required method for halogenated organic waste is high-temperature incineration in a facility that can manage and neutralize the acidic gases produced.[6][11]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is crucial to mitigating harm.
Spill Cleanup
-
Alert Personnel: Immediately alert others in the lab.
-
Assess the Spill: For a small spill (a few grams or milliliters) that you are trained to handle:
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material like vermiculite or sand.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Do not create dust.[9]
-
Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response or EHS department.[10]
Personnel Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
In all cases of exposure, bring a copy of the compound's SDS to the medical provider.
Conclusion
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, adhering to the core principle of segregation, following systematic protocols, and preparing for emergencies, you contribute to a culture of safety and environmental stewardship. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. OSHA.
- National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
- Sigma-Aldrich. (2025). Safety Data Sheet - Bromoacetonitrile. Sigma-Aldrich.
- Illinois Pollution Control Board. (n.d.). Section 729.241 Aqueous Solutions of Halogenated Compounds. Illinois General Assembly.
- Fisher Scientific. (2025). Safety Data Sheet - 2-(3-Bromo-4-fluorophenyl)acetonitrile. Fisher Scientific.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
- Oregon Occupational Safety and Health Administration. (n.d.). Health Care Facilities. Oregon OSHA.
- Bucknell University. (2016). Hazardous Waste Segregation. Bucknell University.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Bromo-3-fluorobenzotrifluoride. Thermo Fisher Scientific.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw.
- Fisher Scientific. (2025). Safety Data Sheet - 4-Fluorophenylacetonitrile. Fisher Scientific.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. NJ.gov.
- Yufeng. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng.
- CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.
Sources
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- 8. View Document - California Code of Regulations [govt.westlaw.com]
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- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
